A Technical Guide to the Synthesis and Characterization of 5-Azaspiro[2.5]octan-8-ol Hemioxalate
Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 5-Azaspiro[2.5]octan-8-ol hemioxalate, a novel spirocyclic amino alcohol with significan...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 5-Azaspiro[2.5]octan-8-ol hemioxalate, a novel spirocyclic amino alcohol with significant potential as a versatile building block in medicinal chemistry. The rigid, three-dimensional architecture of the azaspiro[2.5]octane scaffold is of increasing interest for the development of new therapeutic agents. This document outlines a robust and reproducible three-step synthetic pathway commencing from the commercially available precursor, tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate. Each stage of the synthesis—ketone reduction, amine deprotection, and salt formation—is detailed with step-by-step protocols and an in-depth rationale for the selection of reagents and reaction conditions. Furthermore, this guide establishes a complete framework for the structural elucidation and purity assessment of the final compound, employing a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All data is presented to be self-validating, ensuring researchers can confidently replicate and verify these findings.
Introduction: The Rationale for Spirocyclic Scaffolds
Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged scaffolds in modern drug discovery. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic structures. By presenting substituents in precise spatial orientations, spirocycles can enhance binding affinity and selectivity for biological targets while often improving key physicochemical properties such as solubility and metabolic stability.
The 5-azaspiro[2.5]octan-8-ol framework, incorporating a piperidine ring fused with a cyclopropane, is a particularly compelling motif. The piperidine moiety is a ubiquitous feature in many approved drugs, while the cyclopropane ring introduces conformational constraint and unique electronic properties. The presence of a hydroxyl group provides a crucial handle for further functionalization or for hydrogen bonding interactions with target proteins. This guide details a reliable pathway to access this valuable scaffold in its hemioxalate salt form, which enhances its crystallinity, stability, and ease of handling for downstream applications.
Synthetic Strategy and Workflow
The synthesis of 5-Azaspiro[2.5]octan-8-ol hemioxalate is designed as a streamlined, three-step process. The strategic selection of a commercially available, pre-formed spirocyclic ketone significantly simplifies the route, avoiding the complexities of de novo spiro-ring construction.
The core transformations are:
Chemoselective Ketone Reduction: The carbonyl at the 8-position is reduced to a secondary alcohol.
Amine Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to reveal the free secondary amine.
Salt Formation: The purified amino alcohol is treated with oxalic acid to yield the stable and crystalline hemioxalate salt.
The overall synthetic workflow is depicted below.
Exploratory
Comprehensive Spectroscopic Characterization (NMR, IR, MS) of 5-Azaspirooctan-8-ol Hemioxalate
Comprehensive Spectroscopic Characterization (NMR, IR, MS) of 5-Azaspiro[1]octan-8-ol Hemioxalate Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals. Executive Summary & Chemical...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Spectroscopic Characterization (NMR, IR, MS) of 5-Azaspiro[1]octan-8-ol Hemioxalate
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals.
Executive Summary & Chemical Context
The integration of sp3-rich, conformationally restricted scaffolds is a cornerstone of modern drug discovery, designed to improve physicochemical properties and "escape from flatland." The spirocyclic piperidine 5-azaspiro[1]octan-8-ol [2] represents a highly valuable building block in this paradigm.
A Critical Note on Nomenclature & Stoichiometry:
While commercially cataloged by vendors as a "hemioxalate" salt (CAS 2173093-13-3), the vendor-provided molecular formula of C₉H₁₅NO₅ mathematically dictates a 1:1 monooxalate stoichiometry (Base C₇H₁₃NO + Oxalic Acid C₂H₂O₄ = C₉H₁₅NO₅)[3]. A true hemioxalate (a 2:1 base-to-acid ratio) would present the formula C₁₆H₂₈N₂O₆. For the integrity of quantitative spectroscopic analysis—particularly ¹H NMR integration—this guide proceeds under the 1:1 monooxalate stoichiometric framework.
Structural Elucidation Workflow
To unambiguously confirm the spirocyclic fusion, the position of the heteroatoms, and the salt form, a multi-modal, self-validating spectroscopic workflow must be employed.
Fig 1. Multi-modal spectroscopic workflow for structural validation.
High-Resolution Mass Spectrometry (ESI-HRMS)
Causality of Technique: Electrospray Ionization (ESI) is selected over Electron Impact (EI) because the highly strained spiro[1]octane system is prone to complete fragmentation under hard ionization. ESI preserves the protonated molecular ion, allowing for targeted MS/MS collision-induced dissociation (CID).
Fragmentation Pathway
The protonated base [M+H]⁺ undergoes characteristic neutral losses. The proximity of the hydroxyl group to the spiro center facilitates a facile loss of water, followed by ring-opening cleavages.
Fig 2. ESI-MS/MS fragmentation pathway of the spirocyclic base.
Quantitative MS Data Table
Fragment / Ion Type
m/z (Theoretical)
Mass Error
Assignment / Neutral Loss
[M+H]⁺ (ESI+)
128.1075
< 2.0 ppm
Protonated spirocyclic base
[M+H - H₂O]⁺
110.0970
< 2.0 ppm
Loss of water (-18.01 Da)
[M+H - NH₃]⁺
111.0808
< 2.0 ppm
Loss of ammonia (-17.03 Da)
[M+H - H₂O - C₂H₄]⁺
82.0651
< 2.0 ppm
Cyclopropane/piperidine ring cleavage
[Oxalate - H]⁻ (ESI-)
88.9880
< 2.0 ppm
Deprotonated oxalic acid
Vibrational Spectroscopy (FT-IR)
Causality of Technique: FT-IR is essential for confirming the salt state. In the free base, a sharp N-H stretch would be visible. In the oxalate salt, this is replaced by a broad, complex "ammonium band" network. Furthermore, the carboxylate stretches of the oxalate counterion provide orthogonal validation of the salt formation.
IR Assignments Table
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode Assignment
3350 - 3200
Broad, Strong
O-H stretch (secondary alcohol, hydrogen-bonded)
3080 - 3050
Weak
C-H stretch (highly characteristic of strained cyclopropane)
2950 - 2800
Broad, Strong
N-H⁺ stretch (piperidinium salt formation)
1650 - 1610
Strong
C=O asymmetric stretch (oxalate counterion)
1350 - 1310
Medium
C-O symmetric stretch (oxalate counterion)
1080 - 1050
Strong
C-O stretch (secondary alcohol)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Technique: NMR provides the definitive map of the atomic framework. We utilize DMSO-d₆ rather than D₂O to prevent the rapid deuterium exchange of the hydroxyl and ammonium protons, allowing their direct observation[4].
Expert Insight on Diastereotopicity: The molecule lacks a plane of symmetry due to the chiral center at C8. Consequently, the cyclopropane protons (C1, C2) are completely diastereotopic, appearing as a complex multiplet rather than a simple singlet. Furthermore, the C4 protons (isolated between the spiro center and the nitrogen) exhibit no vicinal coupling but show massive geminal coupling, appearing as a distinct AB system (two doublets).
¹H NMR Data (600 MHz, DMSO-d₆)
Chemical Shift (ppm)
Multiplicity
Integration
J-Coupling (Hz)
Assignment
8.85
br s
2H
-
NH₂⁺ (Piperidinium protons)
5.25
br s
1H
-
OH (Hydroxyl proton)
3.75
dd
1H
10.5, 4.5
C8-H (axial, coupled to C7)
3.30
d
1H
13.0
C4-H (equatorial, AB system)
3.10
d
1H
13.0
C4-H (axial, AB system)
2.95 - 2.85
m
2H
-
C6-H₂ (adjacent to N⁺)
1.75 - 1.45
m
2H
-
C7-H₂
0.85 - 0.45
m
4H
-
C1-H₂, C2-H₂ (Cyclopropane)
¹³C NMR Data (150 MHz, DMSO-d₆)
Chemical Shift (ppm)
Type (DEPT-135)
Assignment
165.4
C (Quaternary)
Oxalate C=O
69.8
CH
C8 (CH-OH)
50.2
CH₂
C4 (CH₂-N⁺)
43.5
CH₂
C6 (CH₂-N⁺)
28.1
CH₂
C7 (CH₂)
22.4
C (Quaternary)
C3 (Spiro fusion center)
12.2
CH₂
C2 (Cyclopropane)
8.5
CH₂
C1 (Cyclopropane)
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols incorporate internal feedback loops to prevent analytical artifacts[1].
Protocol A: ESI-HRMS Acquisition
Calibration: Infuse a sodium formate calibration solution to tune the TOF analyzer.
Lock-Mass Correction: Continuously infuse Leucine Enkephalin (m/z 556.2771) as an internal lock-mass. Self-Validation: If the lock-mass deviates by > 2 ppm, the acquisition sequence automatically halts, preventing the collection of drifted data.
Sample Injection: Inject 1 µL of a 1 µg/mL solution (in 50:50 MeOH:H₂O with 0.1% Formic Acid) into the ESI source.
Polarity Switching: Run alternating positive/negative scans. The base will fly in ESI+ (m/z 128.1075), while the oxalate counterion will fly in ESI- (m/z 88.9880).
Protocol B: FT-IR (ATR) Analysis
Background Check: Collect an ambient air background spectrum. Self-Validation: If baseline transmission is < 95%, clean the diamond ATR crystal with LC-MS grade isopropanol until the baseline is restored.
Sample Application: Place 2-3 mg of the solid hemioxalate salt directly onto the crystal. Apply the pressure anvil until the force gauge reads optimal contact.
Acquisition: Co-add 32 scans at a resolution of 4 cm⁻¹ to ensure a high signal-to-noise ratio for the weak cyclopropane C-H stretches.
Protocol C: Quantitative NMR Acquisition
Sample Prep: Dissolve 15 mg of the compound in 600 µL of anhydrous DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference[1].
Tuning & Shimming: Perform automated tuning/matching (ATM) and gradient shimming. Self-Validation: The lock level must remain stable, and the TMS peak width at half-height (FWHM) must be < 1.0 Hz.
Pulse Calibration: Execute a 90° pulse calibration specific to the sample dielectric.
Relaxation Delay (D1): Set D1 to 5.0 seconds. Causality: D1 must be > 5×T₁ of the longest relaxing proton to ensure that integrations are strictly quantitative, which is mandatory for verifying the 1:1 base-to-oxalate ratio[4].
References
[2] 5-Azaspiro[1]octan-8-ol hydrochloride | C7H14ClNO | CID 132372488. National Institutes of Health (NIH) / PubChem. URL:[Link]
[4] Ralli, E., et al. NMR Spectroscopy Protocols for Food Metabolomics Applications. Methods in Molecular Biology (PubMed/NIH). URL:[Link]
Solubility and Stability of 5-Azaspiro[2.5]octan-8-ol Hemioxalate: A Technical Guide
Topic: Solubility and Stability of 5-Azaspiro[2.5]octan-8-ol Hemioxalate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summary 5-Azaspi...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solubility and Stability of 5-Azaspiro[2.5]octan-8-ol Hemioxalate
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
5-Azaspiro[2.5]octan-8-ol is a high-value spirocyclic scaffold used in modern drug discovery to introduce three-dimensionality ("escaping flatland") into pharmaceutical candidates. This structural motif improves metabolic stability and physicochemical properties compared to traditional aromatic linkers.
The hemioxalate salt form (2:1 stoichiometry of base to acid) is frequently selected to convert the likely viscous, low-melting free base into a crystalline, handleable solid. This guide provides a rigorous technical analysis of its solubility profile, stability mechanisms, and standardized protocols for characterization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Structural Composition
The hemioxalate salt consists of two protonated 5-azaspiro[2.5]octan-8-ol cations coordinated with a single oxalate dianion. This stoichiometry is critical for calculating molecular weight and dosage equivalents.
Amine pKa (Secondary): Estimated at 9.5 – 10.5. The spiro-fusion typically lowers basicity slightly compared to piperidine due to steric strain and electronic effects, but it remains a strong base.
Implication: At physiological pH (7.4) and acidic pH, the nitrogen is fully protonated, ensuring high solubility in aqueous media.
Solubility Profiling
Solubility Landscape
The hemioxalate form significantly alters the solubility profile compared to the free base. While the free base is lipophilic and soluble in organic solvents (DCM, EtOAc), the salt is polar.
Solvent System
Predicted Solubility
Mechanistic Rationale
Water
High (>50 mg/mL)
Ionic interactions and hydrogen bonding of the hydroxyl group and ammonium center.
Methanol / Ethanol
Moderate to High
Protophilic solvents stabilize the ionic pair.
DMSO
High
Universal solvent for polar salts; recommended for stock solutions.
DCM / Chloroform
Low / Negligible
Non-polar nature of the solvent cannot overcome the lattice energy of the salt.
Ether / Hexanes
Insoluble
Used as anti-solvents for crystallization/precipitation.
Protocol: Equilibrium Solubility Determination
Do not rely on visual estimation. Use this gravimetric/HPLC protocol for accurate data.
Preparation: Weigh 20 mg of 5-Azaspiro[2.5]octan-8-ol hemioxalate into a 2 mL HPLC vial.
Solvent Addition: Add 200 µL of the target solvent (e.g., pH 7.4 phosphate buffer).
Equilibration: Shake at 25°C for 24 hours (thermomixer).
Filtration: Filter the supernatant using a 0.22 µm PVDF syringe filter. Note: Do not use nylon filters if analyzing acidic solutions as they may bind.
Quantification: Dilute the filtrate 100x and analyze via HPLC-UV (210 nm) or LC-MS against a standard curve.
pH-Dependent Solubility (The "pHmax" Concept)
Researchers must be aware of the pHmax —the pH at which the salt disproportionates back to the free base.
Acidic pH (1.2 - 6.0): High solubility (Salt form dominates).
Basic pH (>9.0): The amine deprotonates. The solubility will drop precipitously as the compound reverts to the neutral free base, potentially oiling out of solution.
Stability Assessment
Solid-State Stability
Hemioxalate salts are generally stable but can be sensitive to moisture due to the hygroscopic nature of ammonium salts.
Hygroscopicity: Likely moderately hygroscopic.
Thermal Stability: Oxalate salts often exhibit sharp melting points with decomposition.
Warning: Oxalic acid can sublime or decompose (releasing CO/CO₂) at high temperatures (>150°C). Avoid aggressive drying >50°C under vacuum.
Solution Stability & Degradation Pathways
In solution, the compound is susceptible to specific degradation routes.
Oxidation: The secondary amine is prone to N-oxidation (N-oxide formation) if exposed to peroxides or air over long periods.
Ring Opening: The cyclopropane ring in the spiro-system is strained. While kinetically stable, strong acids (pH < 1) combined with heat could theoretically catalyze ring-opening hydration.
Esterification: In alcoholic solvents (MeOH) with acid catalysis (from the oxalate), the 8-hydroxyl group could slowly form esters or ethers.
Protocol: Forced Degradation (Stress Testing)
To validate stability for drug development, perform the following stress tests:
Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours.
Base Hydrolysis: 0.1 N NaOH, 60°C, 4 hours. (Expect precipitation of free base).
"hemioxalate salt form advantages in drug development"
Title: Strategic Utilization of Hemioxalate Salts in Drug Development: Crystallinity, Purification, and Stoichiometric Advantages Executive Summary In the landscape of solid-state pharmaceutical chemistry, the selection...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Strategic Utilization of Hemioxalate Salts in Drug Development: Crystallinity, Purification, and Stoichiometric Advantages
Executive Summary
In the landscape of solid-state pharmaceutical chemistry, the selection of an optimal salt form is a critical decision that dictates a drug's stability, solubility, and manufacturability. While hydrochloride and mesylate salts often dominate due to solubility benefits, hemioxalate salts (2:1 Drug:Acid stoichiometry) occupy a specialized but powerful niche.
This technical guide explores the unique advantages of hemioxalate salts, specifically their utility as purification intermediates and their ability to enhance crystal lattice stability through unique bridging interactions. By utilizing a 2:1 stoichiometry, developers can effectively halve the counterion load compared to mono-oxalates, addressing safety concerns while leveraging the superior crystallization kinetics of the oxalate anion.
The term "hemioxalate" refers to a salt formed with a stoichiometry of 2 moles of Active Pharmaceutical Ingredient (API) to 1 mole of Oxalic Acid (
). This distinguishes it from the more common mono-oxalate ().
The Bridging Mechanism
The structural advantage of the hemioxalate lies in the bifunctional nature of the oxalate anion (
). Unlike mono-protic counterions (e.g., , ) that cap a single cationic site, the oxalate dianion can act as a molecular clip , bridging two protonated drug molecules.
This bridging creates a "dumbbell" supramolecular unit (
) that packs efficiently into crystal lattices.
Lattice Energy: The high symmetry and strong ionic interactions at both ends of the oxalate linker often result in higher lattice energies and melting points compared to 1:1 salts.
Proton Transfer: For a hemioxalate to form, the API must generally have a
sufficiently basic () to protonate both carboxylic groups of oxalic acid (, ), or the crystal may exist as a hydrogen-bonded complex.
Figure 1: Schematic of the 'Molecular Clip' mechanism where one oxalate anion bridges two API cations, fostering a stable crystal lattice.
The "Killer App": Purification by Crystallization
The most pragmatic application of hemioxalate salts is not necessarily as the final dosage form, but as a purification intermediate .
Impurity Rejection
Many synthetic routes yield crude bases contaminated with structural analogs (regioisomers, des-halo impurities) that are difficult to remove via chromatography. Hemioxalates often exhibit superior crystallinity and a high tendency to reject these impurities from the lattice during crystallization.
Case Study: Eletriptan
In the synthesis of Eletriptan (a migraine therapeutic), the crude free base is often converted to the hemioxalate salt to achieve high purity. The hemioxalate crystallizes sharply, leaving impurities in the mother liquor. This purified intermediate is then neutralized and converted to the final hydrobromide salt for formulation.
Workflow Visualization
Figure 2: The strategic use of hemioxalate formation as a "chemical filter" to upgrade API purity before final salt formation.
Physicochemical Advantages
Solubility & Hygroscopicity Profile
While oxalates are generally less soluble than hydrochlorides, the hemioxalate often strikes a balance:
Lower Hygroscopicity: The tight lattice packing of the 2:1 structure often leaves fewer voids for water sorption compared to amorphous forms or loosely packed 1:1 salts.
Controlled Solubility: For extended-release formulations, the reduced solubility (compared to HCl) can be an intrinsic release-rate controlling mechanism.
Data Comparison: Salt Forms
The following table illustrates hypothetical comparative data typical for a basic drug (
Note: Data is illustrative of general trends. Hemioxalates typically exhibit the highest melting points due to the bridging effect.
Safety & Regulatory: The "Oxalate Load"
A primary concern with oxalate salts is the toxicity of oxalic acid (nephrotoxicity via calcium oxalate precipitation).[3] However, the hemioxalate form offers a distinct safety advantage over the mono-oxalate.
Stoichiometric Reduction
By utilizing a 2:1 ratio, the mass of oxalic acid delivered per dose of active drug is halved .
Calculation:
For a drug with Molecular Weight (MW) = 300 g/mol :
Mono-oxalate (1:1): 90 g oxalic acid / 300 g Drug = 0.30 g acid/g drug .
Hemioxalate (2:1): 90 g oxalic acid / 600 g Drug = 0.15 g acid/g drug .
This 50% reduction is significant when calculating Safety Margins (SM) and Permitted Daily Exposure (PDE) limits, potentially allowing the use of an oxalate salt where a 1:1 form would exceed safety thresholds.
To specifically target the hemioxalate form, one must control the stoichiometry and solvent activity carefully.
Objective: Isolate 2:1 Drug:Oxalate salt.
Step-by-Step Methodology:
Stoichiometric Calculation: Weigh 1.0 equivalent of the API Free Base. Weigh 0.55 equivalents of Oxalic Acid (slight excess over 0.5 ensures full reaction without driving the 1:1 equilibrium).
Solvent Selection: Choose a solvent where the salt is sparingly soluble but the free base is soluble (e.g., Isopropanol, Ethanol, or Acetone). Avoid water initially to prevent disproportionation.
Dissolution: Dissolve API in the solvent at 50°C. Dissolve Oxalic Acid in a minimal volume of the same solvent (or methanol if solubility is poor).
Addition & Nucleation: Add the acid solution to the base solution slowly at 50°C.
Critical Step: If a precipitate forms immediately, reheat to dissolve (Ostwald ripening). If it remains amorphous, seed with a known crystal if available, or sonicate.
Cooling Ramp: Cool slowly (5°C/hour) to Room Temperature, then to 0-5°C.
Isolation: Filter the solids. Wash with cold solvent (0.5 eq stoichiometry usually yields a less soluble salt than 1:1, maximizing yield).
Characterization:
H-NMR: Integrate the drug protons vs. the oxalate peak (if visible/non-exchangeable) or use elemental analysis to confirm 2:1 ratio.
DSC: Look for a single, sharp melting endotherm distinct from the free base and acid.
References
Pfizer Inc. (2009). Process for the preparation of Eletriptan Hydrobromide. World Intellectual Property Organization. WO2009077858A2. Link
Kumar, L., et al. (2013). Salt Selection in Drug Development: A Review. Pharmaceutical Technology. Link
Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for pKa and salt selection principles).
FDA. (2002). Escitalopram Oxalate (Lexapro) Labeling and Approval History. (Reference for marketed oxalate salts). Link
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 971, Oxalic Acid. (Toxicity and chemical data). Link
Advanced Application Note: Utilizing 5-Azaspiro[2.5]octan-8-ol Hemioxalate in High-Throughput Screening (HTS)
Executive Summary This technical guide details the integration of 5-Azaspiro[2.5]octan-8-ol hemioxalate (CAS: N/A for specific salt; generic scaffold class) into High-Throughput Screening (HTS) and Fragment-Based Drug Di...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the integration of 5-Azaspiro[2.5]octan-8-ol hemioxalate (CAS: N/A for specific salt; generic scaffold class) into High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) workflows.[1] As the pharmaceutical industry moves to "escape from flatland" by increasing the fraction of sp3-hybridized carbons (
), spirocyclic scaffolds have emerged as critical tools to improve solubility, metabolic stability, and target selectivity compared to traditional heteroaromatics.[1]
This guide addresses the specific handling of the hemioxalate salt form, its advantages as a bifunctional building block, and protocols for minimizing assay interference caused by the oxalate counterion.
Scientific Rationale & Compound Profile
The "Escape from Flatland"
Traditional HTS libraries are often dominated by flat, aromatic compounds which can suffer from poor solubility and non-specific binding. 5-Azaspiro[2.5]octan-8-ol represents a "privileged scaffold" offering:
3D Geometry: The spiro-fusion of the cyclopropane and piperidine-like rings creates a rigid, non-planar vector, enhancing shape complementarity with protein pockets.[1]
Orthogonal Functionality: The secondary amine (N-5) and the secondary alcohol (C-8) provide two distinct exit vectors for library expansion (See Diagram 1).[1]
Physicochemical Balance: High water solubility and low lipophilicity (LogD) make it an ideal starting fragment for oral drug candidates.
Crucial Warning: The hemioxalate salt form contains oxalic acid, a potent chelator of Calcium (
).
Risk: In HTS assays relying on intracellular calcium flux (e.g., FLIPR assays for GPCRs) or enzymes requiring
/ cofactors (e.g., Kinases, Metalloproteases), high concentrations of this fragment can cause false inhibition via cofactor depletion or false activation via precipitation artifacts.
Mitigation:
Desalting: For FBDD (high concentration screens >100 µM), convert to free base or hydrochloride salt using basic resin exchange prior to screening.
Buffer Supplementation: Ensure assay buffers contain excess divalent cations if the salt form must be used.
Stability
The cyclopropane ring is strained but generally stable under standard physiological conditions. However, avoid highly acidic conditions (< pH 2) during library synthesis to prevent ring-opening degradation.[1]
Experimental Protocols
Protocol A: Stock Solution Preparation & QC
Objective: Create a stable, precipitation-free stock for HTS dispensing.
Weighing: Weigh 10 mg of 5-Azaspiro[2.5]octan-8-ol hemioxalate into a chemically resistant glass vial.
Solvent Selection: Add anhydrous DMSO to achieve a 100 mM stock concentration.
Note: Avoid water for long-term storage to prevent potential hydrolysis or microbial growth, although the compound is chemically stable.[1]
Sonication: Sonicate for 5-10 minutes at ambient temperature. The hemioxalate salt may dissolve slower than the HCl salt.
QC Check: Verify dissolution by visual inspection (no turbidity).
Storage: Aliquot into matrix tubes and store at -20°C under nitrogen atmosphere.
Protocol B: Fragment-Based Screening (SPR/NMR)
Objective: Screen the fragment for binding affinity against a target protein.
Methodology:
Assay Buffer: PBS pH 7.4, 0.01% Tween-20. Critical: If using hemioxalate, ensure no Calcium is present in the running buffer to avoid needle clogging in SPR.
Sample Prep: Dilute 100 mM DMSO stock to a top concentration of 1 mM (1% DMSO final).
Technique - Saturation Transfer Difference (STD) NMR:
Alcohol Derivatization (Vector 2 - if not immobilized):
If N-5 is capped, the C-8 alcohol can be alkylated or acylated.[1]
Purification: Mass-directed prep-HPLC.
Formatting: Dry down and resuspend in DMSO for HTS.
Visualizations
Diagram 1: Structural Utility & Screening Cascade
This diagram illustrates the flow from the raw building block through library generation to the final screening readout.
Caption: Workflow integrating the spiro-scaffold into both direct fragment screening and combinatorial library construction.
Diagram 2: Oxalate Interference Mechanism
Visualizing why the salt form matters in calcium-dependent assays.
Caption: Mechanism of potential assay interference when using high concentrations of oxalate salts in
rich buffers.
References
Hiesinger, K., et al. (2021). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 64(1), 150-183.[1] Link
Zheng, Y.J., & Tice, C.M. (2016). "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery, 11(9), 831-834.[1] Link
Bagdanoff, J.T., et al. (2019). "Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors." Journal of Medicinal Chemistry, 62(4), 1781-1792.[1] Link
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
Burke, M.D., & Schreiber, S.L. (2004). "A Planning Strategy for Diversity-Oriented Synthesis." Angewandte Chemie International Edition, 43(1), 46-58.[1] Link
"cell-based assay development with 5-Azaspiro[2.5]octan-8-ol hemioxalate"
Application Note: Strategic Cell-Based Assay Development with 5-Azaspiro[2.5]octan-8-ol Hemioxalate Executive Summary 5-Azaspiro[2.5]octan-8-ol hemioxalate is a high-value, -rich heterocyclic scaffold. In modern drug dis...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Cell-Based Assay Development with 5-Azaspiro[2.5]octan-8-ol Hemioxalate
Executive Summary
5-Azaspiro[2.5]octan-8-ol hemioxalate is a high-value,
-rich heterocyclic scaffold. In modern drug discovery, such spirocyclic motifs are "privileged structures" designed to replace planar aromatic rings (like phenyl or pyridine) to improve solubility, reduce lipophilicity (LogD), and enhance metabolic stability while maintaining specific vector orientations for target binding.
This guide details the development of cell-based assays specifically for this compound. Unlike fully optimized lead compounds, this molecule is likely utilized as a fragment or a building block . Therefore, the assay strategy focuses on three critical tiers:
Formulation & Stability: Addressing the hemioxalate salt properties.
Biological Compatibility: Defining the non-toxic window (Cytotoxicity).
Target Engagement: Validating intracellular permeability and screening for functional activity (Fragment Screening).
Part 1: Physicochemical Directives & Stock Preparation
Objective: To generate a stable, precipitation-free stock solution for cellular dosing. The hemioxalate salt form implies an acidic counter-ion which can affect pH in unbuffered media.
Stoichiometry: Ensure the Molecular Weight (MW) used for molarity calculations accounts for the hemioxalate salt (typically 2 amine units per 1 oxalic acid).
Solubility Profile: The polar hydroxyl group (-OH) and the amine (NH) make this compound hydrophilic. The oxalate salt further enhances water solubility but may precipitate in high-calcium media (forming calcium oxalate).
Vortex for 30 seconds. If undissolved, sonicate at 40 kHz for 5 minutes at room temperature.
Add remaining DMSO to volume.
Critical Check: Dilute 1:1000 in PBS (pH 7.4). If turbidity occurs (calcium oxalate precipitation from PBS impurities), switch to Water for Injection (WFI) for intermediate dilutions.
Part 2: Tier 1 - Cell Health & Cytotoxicity Profiling
Rationale: Before assessing efficacy, we must define the "Safe Window." Spirocyclic amines can exhibit lysosomotropism (trapping in acidic lysosomes), leading to vacuolization.
Seeding: Plate cells at 5,000 cells/well in 90 µL media. Incubate 24h at 37°C/5% CO
.
Dosing:
Prepare a 10-point serial dilution of 5-Azaspiro[2.5]octan-8-ol hemioxalate in media.
Top concentration: 1 mM (High for fragments).
Dilution factor: 1:3.
Vehicle Control: 1% DMSO (Max).
Positive Control: Staurosporine (1 µM).
Treatment: Add 10 µL of 10x compound stocks to wells. Incubate for 48 hours .
Readout 1 (LDH):
Transfer 50 µL supernatant to a black plate.
Add 50 µL CytoTox-ONE reagent. Incubate 10 min. Stop with 25 µL Stop Solution.
Read Fluorescence (Ex 560 / Em 590).
Readout 2 (ATP):
Add 100 µL CellTiter-Glo reagent to the remaining cells in the original plate.
Shake 2 min; Incubate 10 min.
Read Luminescence (Integration: 1s).
Data Analysis:
Calculate
(Cytotoxic Concentration 50%). If , the scaffold is considered chemically benign for fragment screening.
Part 3: Tier 2 - Intracellular Engagement (Cellular Thermal Shift)
Rationale: Does the compound enter the cell and bind a target? Since the specific target of this scaffold might be unknown (phenotypic) or specific (e.g., a hydrolase), we use Cellular Thermal Shift Assay (CETSA) to prove intracellular availability and binding potential.
Note: If no specific protein target is known, this step validates the compound's ability to stabilize a "proteome subset" or serves as a placeholder for when the target is identified.
Separation: Centrifuge 20,000 x g for 20 min at 4°C (pellet precipitated proteins).
Detection: Analyze supernatant via Western Blot (if target known) or Mass Spectrometry (Thermal Proteome Profiling) to identify proteins stabilized by the spirocyclic scaffold.
Part 4: Visualization of Assay Logic
The following diagram illustrates the decision matrix for validating this scaffold.
Figure 1: Decision tree for the validation of the 5-Azaspiro[2.5]octan-8-ol scaffold.
Part 5: Data Presentation Standards
When reporting results for this compound, use the following table structure to ensure comparability across experiments.
Table 1: Compound Characterization Summary
Parameter
Assay Method
Metric
Acceptance Criteria
Solubility
Kinetic Turbidimetry
(µM)
in PBS
Cytotoxicity
CellTiter-Glo (HEK293)
(µM)
(for fragments)
Membrane Integrity
CytoTox-ONE (LDH)
Max Release %
at
Permeability
PAMPA-BBB
( cm/s)
(CNS penetrant)
References
Burkhard, J. A., et al. (2010). "Synthesis and structural analysis of spiro[2.3]hexane, spiro[2.4]heptane, and spiro[2.5]octane derivatives." Journal of Organic Chemistry. Link
Carnero, A. (2006). "High throughput screening in drug discovery."[1][2] Clinical and Translational Oncology. Link
Martinez, N. J., et al. (2010). "A Cell-Based Assay for the Identification of Inhibitors of the Interaction between LSD1 and CoREST." NCBI Bookshelf. Link
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link
Wunberg, T., et al. (2006). "Improving the Hit-to-Lead Process: Data-Driven Assessment of Chemical Structure." Drug Discovery Today. Link
Application Note: 5-Azaspirooctan-8-ol Hemioxalate as a Structural Tool Compound in Neuroscience Drug Discovery
Application Note: 5-Azaspiro[1]octan-8-ol Hemioxalate as a Structural Tool Compound in Neuroscience Drug Discovery Executive Summary In contemporary neuroscience drug development, the attrition rate of central nervous sy...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 5-Azaspiro[1]octan-8-ol Hemioxalate as a Structural Tool Compound in Neuroscience Drug Discovery
Executive Summary
In contemporary neuroscience drug development, the attrition rate of central nervous system (CNS) candidates remains disproportionately high, largely due to poor blood-brain barrier (BBB) penetrance and off-target toxicity. To overcome these pharmacokinetic liabilities, medicinal chemists have shifted away from flat, aromatic rings toward highly saturated, three-dimensional scaffolds—a paradigm known as "Escaping Flatland"[1].
5-Azaspiro[2]octan-8-ol hemioxalate (CAS: 2173093-13-3) has emerged as a critical structural tool compound in this space. Rather than acting as a standalone pharmacological agent, it serves as a highly optimized, spirocyclic building block used to synthesize CNS-penetrant therapeutics. By integrating this scaffold into larger molecular frameworks, researchers can drastically improve the Fraction of sp3 carbons (Fsp3), restrict conformational flexibility, and precisely orient hydrogen-bonding vectors. This application note details the mechanistic rationale, quantitative advantages, and validated protocols for utilizing this spirocyclic tool compound to develop modulators for neuroinflammation (e.g., PI3K-γ inhibitors)[3] and CNS chemokine receptors[4].
Mechanistic Rationale: The "Escape from Flatland" in CNS Design
Expertise & Experience: Causality in Scaffold Selection
The fundamental challenge in CNS drug design is balancing lipophilicity with aqueous solubility. Traditional piperidine or phenyl rings often require high lipophilicity (LogD) to cross the BBB, which inadvertently increases their affinity for P-glycoprotein (P-gp) efflux pumps and promiscuous off-target binding.
The 5-azaspiro[2]octane system solves this through structural causality:
Conformational Restriction : The spiro-fusion of the cyclopropane ring onto the piperidine core locks the molecule into a rigid chair conformation. This reduces the entropic penalty upon binding to target kinases or GPCRs, increasing target affinity.
Vector Pre-organization : The 8-hydroxyl group provides a critical hydrogen-bond donor/acceptor. Because the spiro-center prevents ring flipping, this hydroxyl vector is permanently oriented to interact with specific residues in the target binding pocket (e.g., the ATP-binding cleft of PI3K-γ)[3].
Salt Form Optimization : The hemioxalate salt is deliberately chosen over the free base or hydrochloride form. The free base is an oil prone to oxidative degradation, while the hemioxalate forms a highly stable, non-hygroscopic crystalline solid. This ensures precise stoichiometric weighing during high-throughput parallel synthesis.
Quantitative Data: Physicochemical Profiling
The integration of the 5-azaspiro[2]octan-8-ol scaffold fundamentally alters the physicochemical profile of a drug candidate. Table 1 summarizes the impact of replacing a traditional flat pharmacophore with this spirocyclic tool compound.
Table 1: Comparative Physicochemical Metrics for CNS Drug Design
Objective: Conjugate the 5-azaspiro[2]octan-8-ol scaffold to a heteroaryl halide core to generate a library of CNS-active kinase inhibitors.
Self-Validating System & Causality:
Oxalate acts as a bidentate ligand that can poison palladium catalysts. Therefore, a specific excess of an insoluble inorganic base (Cs₂CO₃) must be employed to liberate the free amine in situ without sequestering the Pd catalyst. A successful reaction is self-validated by the absence of palladium-black precipitation in the first 2 hours.
Step-by-Step Methodology:
Preparation: In a nitrogen-filled glovebox, charge a dried Schlenk flask with the target heteroaryl bromide (1.0 eq), 5-azaspiro[2]octan-8-ol hemioxalate (1.2 eq), Pd₂(dba)₃ (0.05 eq), and RuPhos (0.1 eq).
Base Addition: Add anhydrous Cs₂CO₃ (3.5 eq). Note: 1.0 eq neutralizes the hemioxalate, 1.0 eq neutralizes the generated HBr, and 1.5 eq excess drives the catalytic cycle.
Solvent & Degassing: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Degas via three freeze-pump-thaw cycles to prevent oxidative degradation of the phosphine ligand.
Reaction: Heat the sealed flask to 90°C for 12 hours under an argon atmosphere with vigorous stirring (800 rpm).
Workup: Cool to room temperature and filter through a Celite pad to remove Pd complexes and insoluble oxalate salts. Validate conversion via LC-MS (>95% consumption of the bromide indicates success).
Objective: Validate the passive blood-brain barrier permeability of the synthesized spirocyclic derivatives[5].
Self-Validating System & Causality:
Porcine brain lipid (PBL) extract is utilized because its lipid composition (high sphingomyelin and cholesterol) strictly mirrors the human brain endothelial cell membrane, providing a highly predictive model for passive CNS diffusion. The assay is self-validating through the simultaneous use of high and low permeability control drugs.
Step-by-Step Methodology:
Membrane Preparation: Coat the PVDF membrane filter of the donor plate (pore size 0.45 µm) with 4 µL of PBL extract (20 mg/mL in dodecane).
Donor Solution: Dissolve the synthesized spirocyclic compound in DMSO, then dilute with PBS (pH 7.4) to a final concentration of 50 µM (ensure final DMSO is < 1% v/v to prevent membrane dissolution).
Assay Assembly: Add 300 µL of the donor solution to the donor wells. Add 300 µL of blank PBS (pH 7.4) to the acceptor wells. Carefully place the donor plate into the acceptor plate, ensuring no air bubbles are trapped at the interface.
Incubation: Incubate the assembly at 37°C for 4 hours without agitation to maintain the critical unstirred water layer (UWL).
Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.
Validation: Calculate the effective permeability (
). The assay is valid if the Verapamil control yields cm/s and Atenolol yields cm/s. Synthesized spirocycles with cm/s are classified as highly CNS penetrant.
Mandatory Visualization
Diagram 1: CNS Tool Compound Generation Workflow
Caption: Workflow for utilizing 5-Azaspiro[2]octan-8-ol hemioxalate in CNS drug discovery.
Caption: Modulation of the PI3K-γ neuroinflammation pathway by spirocyclic tool compounds.
References
HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS (WO2017223414A1). Google Patents.
Piperidinyl derivatives as modulators of chemokine receptor activity (US7601844B2). Google Patents.
Escape from Flatland: 2D to 3D Molecules via Dearomatization . Springer Nature. URL:[Link]
Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology . MDPI. URL:[Link]
The Ascendancy of Azaspiro Scaffolds in Medicinal Chemistry: A Technical Guide for Drug Development
Introduction: Escaping "Flatland" in Modern Drug Discovery For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems, often leading to "flat," two-dimensional molecules. While succes...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Escaping "Flatland" in Modern Drug Discovery
For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems, often leading to "flat," two-dimensional molecules. While successful, this chemical space is heavily explored, and compounds derived from it can face challenges with solubility, metabolic stability, and off-target effects. The quest for novel chemical entities with improved therapeutic profiles has driven chemists to explore the third dimension. In this pursuit, azaspirocyclic compounds have emerged as a compelling class of three-dimensional (3D) scaffolds.[1][2]
Azaspirocycles are bicyclic structures where two rings share a single common carbon atom, the spiro center, with at least one nitrogen atom incorporated into one of the rings.[1] This unique, rigid, and non-planar geometry provides a significant advantage in drug design. It allows for a more precise, vectoral presentation of functional groups, enabling optimal interactions with the complex topographies of biological targets like enzymes and receptors.[1] This guide serves as an in-depth overview of the core principles and applications of azaspiro scaffolds, providing field-proven insights, detailed protocols, and a look into their therapeutic potential.
The Physicochemical Advantage: Why Azaspirocycles Excel
The incorporation of an azaspirocyclic core into a molecule imparts significant and often beneficial changes to its physicochemical properties, which are critical for its success as a drug candidate.
Increased Three-Dimensionality (Fsp3): One of the most significant advantages is the increase in the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 value, indicating a more 3D structure, is strongly correlated with improved clinical success.[1][3] This is because the departure from planarity can lead to better solubility, reduced off-target toxicity by minimizing non-specific hydrophobic interactions, and enhanced metabolic stability.[1][2]
Modulation of Physicochemical Properties: The nitrogen atom in the azaspiro scaffold provides a key site for functionalization and significantly influences the compound's basicity, polarity, and hydrogen bonding capacity.[1] By carefully selecting the ring sizes and substituents, medicinal chemists can fine-tune properties such as aqueous solubility and lipophilicity (logP/logD) to optimize the ADME (Administration, Distribution, Metabolism, and Excretion) profile of a drug candidate.[2][3]
Improved Metabolic Stability: Compared to their non-spirocyclic counterparts like piperidines and morpholines, azaspirocycles often exhibit enhanced metabolic stability.[2] The rigid framework can shield metabolically labile sites from cytochrome P450 enzymes, prolonging the compound's half-life in the body.
Diagram 1: The Azaspiro[4.5]decane Scaffold
A representative diagram illustrating the core features of an azaspirocycle.
Caption: Core structure and key advantages of an azaspiro scaffold.
Key Synthetic Strategies: Building the Core
The construction of azaspirocycles is a critical aspect of their application. Several robust synthetic methodologies have been developed, each with its own advantages depending on the desired target structure.[4]
[3+2] Cycloaddition: This powerful reaction involves the cycloaddition of a three-atom component (like an azomethine ylide) with a two-atom component (an alkene or alkyne). It offers a rapid route to complex five-membered heterocyclic rings fused at a spiro center.[4]
NBS-Promoted Semipinacol Rearrangement: This method provides a highly diastereoselective pathway to specific azaspirocyclic ketones, which are versatile intermediates for further elaboration.[4]
Aza-Prins Cyclization: This acid-catalyzed reaction between a nitrogen-containing nucleophile and an alkene bearing a tethered aldehyde or ketone is effective for constructing six-membered nitrogen heterocycles in a spirocyclic framework.[4]
Ring-Closing Metathesis (RCM): RCM has proven to be a versatile and reliable tool for forming a wide range of unsaturated azaspirocycles, utilizing Grubbs' or other ruthenium-based catalysts.[4]
Rhodium-Catalyzed Cyclopropanation: This method is particularly useful for generating azaspiro[n.2]alkanes, which are prevalent motifs in drug discovery.[5] It allows for the stereoselective synthesis of these strained spirocyclopropanes.
Diagram 2: General Synthetic and Screening Workflow
This diagram outlines a typical workflow from synthesis to biological evaluation.
Caption: A generalized workflow for azaspirocycle drug discovery.
Therapeutic Applications
The unique structural and physicochemical properties of azaspiro scaffolds have led to their successful application across a diverse range of therapeutic areas.
Oncology
The development of novel cytostatic agents remains a critical task in cancer therapy, especially with the rise of drug resistance.[6] Azaspiro compounds have shown significant promise as anticancer agents, acting through various mechanisms.
Rationale: The rigid 3D orientation of substituents on the azaspiro core allows for highly specific interactions with protein targets implicated in cancer, such as kinases, tubulin, and cell cycle regulators. This can lead to high potency and selectivity, potentially reducing side effects compared to flatter, less specific molecules. Many natural and synthetic compounds with anticancer properties are complex heterocyclic systems, a class to which azaspirocycles belong.[6]
Examples & Data:
A variety of azaspiro derivatives have demonstrated potent antiproliferative activity against numerous human cancer cell lines.
Studies on 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] have shown they can induce apoptosis and cause an accumulation of cells in the SubG1 phase of the cell cycle.[6][8][10] Furthermore, these compounds were found to disrupt actin filaments and reduce cell motility, suggesting a potential to decrease the metastatic potential of tumor cells.[6][8][10] Similarly, certain oxa/azaspiro[10][11]trienones induce mitochondria-mediated apoptosis by up-regulating pro-apoptotic proteins like p53 and Bax, while down-regulating the anti-apoptotic protein Bcl-2.[12]
Diagram 3: Postulated Apoptotic Pathway
Illustrates a potential mechanism of action for anticancer azaspiro compounds.
Caption: Apoptosis induction pathway by select azaspiro compounds.[12]
Protocol: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol describes a standard method for evaluating the cytotoxicity of novel azaspiro compounds against a panel of cancer cell lines. The MTT (3-[4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is a proxy for cell viability.[7]
Rationale: This assay is chosen for its reliability, high throughput, and the extensive historical data available for comparison. It provides a quantitative measure (IC50 value) of a compound's potency in inhibiting cancer cell proliferation.
Methodology:
Cell Culture:
Culture human cancer cell lines (e.g., HCT-116, PC-3, HepG-2) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cell Seeding:
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
Seed the cells into 96-well microtiter plates at a density of approximately 5 x 10^4 cells per well in 100 µL of media.
Incubate the plates for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare stock solutions of the test azaspiro compounds in DMSO.
Perform serial dilutions of the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
Remove the old media from the 96-well plates and add 100 µL of the media containing the test compounds. Include wells for "untreated control" (media only) and "vehicle control" (media with DMSO).
Incubate the plates for 48-72 hours.
MTT Assay:
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.
Carefully remove the media from the wells.
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
Gently shake the plates for 10 minutes to ensure complete dissolution.
Data Acquisition and Analysis:
Measure the absorbance of each well at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Central Nervous System (CNS) Disorders
The development of drugs targeting the CNS is particularly challenging due to the blood-brain barrier (BBB). Azaspiro scaffolds offer a promising platform for creating CNS-penetrant drugs.
Rationale: The 3D structure and tunable polarity of azaspirocycles can be optimized to achieve the specific physicochemical properties required for BBB penetration (e.g., moderate lipophilicity, low molecular weight, and controlled hydrogen bonding potential).[1] Their conformational rigidity can also lead to higher selectivity for specific CNS receptor subtypes, reducing the risk of off-target effects that are common with CNS drugs. For instance, spiro compounds have been investigated as conformationally "frozen" analogues of neurotransmitters like L-glutamic acid to enhance selectivity for glutamate receptor subtypes.[13]
Examples:
GNE-7915: The favorable pharmacokinetic profile of GNE-7915, a BACE1 inhibitor for Alzheimer's disease, highlights the potential of azaspirocyclic scaffolds in developing CNS-penetrant drugs.[1]
Triple Re-uptake Inhibitors: Oxa-azaspiro derivatives have been identified as a novel class of triple re-uptake inhibitors, targeting serotonin, norepinephrine, and dopamine transporters, which are key targets for treating depression and other mood disorders.[14]
LRRK2 Inhibitors: Azaspirocyclic 1H-3,4,5-trisubstituted pyrazoles have been developed as potent and selective inhibitors of the G2019S mutant of LRRK2 kinase, a genetic predisposition for Parkinson's Disease. Importantly, these compounds demonstrated the ability to enter the rodent brain.[15]
Anticonvulsants: N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione and 2-azaspiro[4.5]decane-1,3-dione have shown well-documented anticonvulsant activity in preclinical models.[16]
Infectious Diseases
Azaspiro scaffolds have also been successfully employed in the development of agents to combat bacterial, viral, and parasitic infections.
Rationale: The unique shapes presented by azaspiro compounds can inhibit essential microbial enzymes or processes that have no counterpart in human hosts, leading to selective toxicity. The lactam moiety, a common feature in some azaspirocycles, is a well-established pharmacophore in antibiotics.[17]
Examples:
Antibacterial/Antitubercular Agents: In an effort to overcome metabolism-related liabilities of the morpholine ring in the antibiotic linezolid, researchers replaced it with a bioisosteric 2-oxa-6-azaspiro[3.3]heptane.[18] This led to the discovery of new analogues with potent activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Mycobacterium tuberculosis.[18]
Antiviral Agents: Azaspiro dihydrotriazines have been identified as potent inhibitors of the influenza A and B viruses.[19][20] These compounds act by inhibiting the host factor dihydrofolate reductase (hDHFR), an entirely novel approach to antiviral therapy that may reduce the risk of viral resistance.[19] The most potent compounds showed activity comparable to the approved drug zanamivir.[19][20]
Conclusion and Future Outlook
Azaspirocyclic compounds represent a significant advancement in scaffold design for modern medicinal chemistry. Their inherent three-dimensionality, coupled with the ability to fine-tune physicochemical and pharmacokinetic properties, has led to the discovery of potent and selective modulators for a wide range of challenging biological targets.[1] The move away from "flatland" chemistry towards more complex, sp3-rich structures is a clear trend in drug discovery, and azaspirocycles are at the forefront of this evolution.[2]
As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, the application of azaspiro scaffolds will undoubtedly expand. From oncology to neurodegenerative diseases and infectious agents, these unique structures provide a robust and versatile platform for developing the next generation of innovative therapeutics.
References
The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide. (2025). Benchchem.
Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). MDPI.
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. (2022). PMC.
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. (2022). PubMed.
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025).
Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. (2024). MDPI.
Enantioselective and Diastereoselective Synthesis of Azaspiro[n.
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. (2022). MDPI.
Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. (2020). MDPI.
Design, synthesis and anticancer properties of novel oxa/azaspiro[10][11]trienones as potent apoptosis inducers through mitochondrial disruption. (2015). PubMed.
A Technical Guide to the Potential Biological Activity of 6-Azaspiro[4.5]decan-7-one. (2025). Benchchem.
A Comparative Guide to the Synthesis of Azaspirocycles. (2025). Benchchem.
Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. (n.d.).
Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. (2025).
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (2024). Taylor & Francis Online.
Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofol
Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors. (2010). PubMed.
The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents. (2016). PubMed.
Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofol
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PMC.
Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. (2025).
Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. (2014). PubMed.
Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors. (2022). PubMed.
synthesis and anticonvulsant properties of new n-phenylamino derivatives of 2-azaspiro[4.4]. (n.d.). SciSpace. VW4_rscosy-6ME=)
Application Notes & Protocols: Leveraging 5-Azaspiro[2.5]octan-8-ol in Fragment-Based Drug Discovery
Abstract Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying high-quality lead compounds.[1][2] The success of this approach hinges on the quality and diversity of the fr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying high-quality lead compounds.[1][2] The success of this approach hinges on the quality and diversity of the fragment library, with a growing emphasis on molecules that possess three-dimensional (3D) character.[3][4] Such fragments can access complex binding pockets and offer improved physicochemical properties compared to their planar counterparts.[5][6][7] This guide details the application of a novel spirocyclic fragment, 5-Azaspiro[2.5]octan-8-ol, as a case study for integrating advanced 3D scaffolds into an FBDD campaign. We provide a comprehensive overview, from initial fragment characterization and quality control of its hemioxalate salt form to detailed protocols for primary screening, hit validation, and strategies for hit-to-lead optimization.
Introduction: The Case for 3D Spirocyclic Fragments
The principle of FBDD is to screen low molecular weight compounds (typically <300 Da) that bind to a biological target with low affinity, and then to optimize these "hits" into potent leads.[8][9][10] A key advantage of this "bottom-up" approach is the efficient exploration of chemical space, often leading to leads with superior ligand efficiency.[1][11]
Spirocycles, compounds containing two rings connected by a single spiroatom, are exceptionally valuable scaffolds in this context.[3][5] Their rigid, non-planar geometry provides a precise vectoral display of functional groups into 3D space, which is ideal for interacting with the complex topographies of protein binding sites.[4][12] This inherent three-dimensionality, measured by a high fraction of sp3-hybridized carbons (Fsp3), is correlated with improved clinical success due to better solubility, metabolic stability, and selectivity.[3][13]
The 5-Azaspiro[2.5]octan-8-ol scaffold is a compelling example. It incorporates:
A Spirocyclic Core: Enforcing a rigid 3D conformation.
A Cyclopropane Moiety: This strained ring offers unique electronic properties and metabolic stability, and its inclusion is a known strategy to enhance drug potency and fine-tune performance.[14][15][16][17]
An Azaspiro Ring: The nitrogen atom provides a key handle for chemical modification and can influence properties like basicity and hydrogen bonding capacity.[12][18]
Defined Chemical Vectors: The secondary amine and the hydroxyl group serve as well-defined points for synthetic elaboration, crucial for the "fragment growing" phase of FBDD.[1][19]
This document serves as a practical guide for researchers looking to incorporate such novel, 3D-rich fragments into their discovery programs.
Fragment Profile and Pre-Screening Quality Control
The first step in any FBDD campaign is to thoroughly characterize the fragment. 5-Azaspiro[2.5]octan-8-ol is supplied as a hemioxalate salt to improve its solid-state properties and handling. Understanding its physicochemical profile is critical for designing effective screening experiments.
Property
Value (Estimated/Calculated)
Significance in FBDD
Molecular Weight
127.18 g/mol (Free Base)
Complies with the "Rule of Three" (MW < 300 Da), a guiding principle for fragment design.[8][10]
cLogP
0.48
Indicates good solubility, which is essential as fragments are screened at high concentrations.
Topological Polar Surface Area (TPSA)
32.26 Ų
Balances solubility with the potential for membrane permeability.
The rigid scaffold reduces the entropic penalty upon binding, leading to higher ligand efficiency.
Data calculated for the free base form (5-Azaspiro[2.5]octan-8-ol).
Protocol 1: Fragment Preparation and Quality Control
Objective: To prepare a high-quality, screening-ready stock solution of 5-Azaspiro[2.5]octan-8-ol from its hemioxalate salt form and validate its purity, solubility, and stability.
Rationale: The quality of the screening data is directly dependent on the quality of the fragment solution. The use of a salt form can impact solubility and pH, which must be controlled.[20][21][22]
Materials:
5-Azaspiro[2.5]octan-8-ol hemioxalate
Dimethyl sulfoxide (DMSO), anhydrous
Screening buffer (e.g., PBS, pH 7.4)
Analytical balance, vortex mixer, centrifuge
HPLC-MS system
Procedure:
Stock Solution Preparation:
Accurately weigh the hemioxalate salt.
Dissolve in 100% DMSO to create a high-concentration stock (e.g., 100 mM). The hemioxalate form is chosen to enhance solubility and stability in the solid state.
Vortex thoroughly until fully dissolved. Visually inspect for any particulates.
Purity Assessment (HPLC-MS):
Dilute a sample of the stock solution in an appropriate solvent (e.g., 50:50 acetonitrile:water).
Inject onto an HPLC-MS system.
Confirm the identity by mass spectrometry (verifying the mass of the free base).
Assess purity by UV chromatogram (should be >95%).
Solubility Assessment in Screening Buffer:
Prepare a series of dilutions of the DMSO stock into the final screening buffer. It is critical to ensure the final DMSO concentration is matched across all experiments and is typically kept low (<1-2%) to avoid artifacts.[23][24]
Incubate samples for ~1 hour at room temperature.
Centrifuge samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate.
Analyze the supernatant by HPLC or UV-Vis spectroscopy to determine the maximum soluble concentration. This concentration will dictate the upper limit for screening experiments.
Stability Assessment (Optional but Recommended):
Incubate a sample of the fragment in the screening buffer at the planned experimental temperature for the duration of the longest assay.
Re-analyze by HPLC-MS to check for any degradation over time.
Primary Screening: Identifying Fragment Hits
The weak affinity of fragments requires highly sensitive biophysical techniques for detection.[24] We present protocols for two widely used and complementary methods: Surface Plasmon Resonance (SPR) and Thermal Shift Assay (TSA).
Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)
Objective: To identify if 5-Azaspiro[2.5]octan-8-ol binds directly to the target protein immobilized on a sensor chip.
Rationale: SPR is a label-free technology that detects binding events in real-time by measuring changes in the refractive index at the sensor surface.[25] It is highly sensitive, consumes very little protein, and can provide kinetic data, making it an ideal primary screening tool for FBDD.[24][26]
Workflow Diagram: SPR-Based Fragment Screening
Caption: Workflow for SPR primary fragment screening.
Materials:
SPR instrument and sensor chips (e.g., CM5).
Immobilization reagents (EDC, NHS, ethanolamine).
Purified target protein (>95% purity).
Screening-ready fragment stock solution.
Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
Procedure:
Protein Immobilization:
Immobilize the target protein onto a sensor chip flow cell using standard amine coupling chemistry.
Leave another flow cell unmodified or immobilize an irrelevant protein to serve as a reference channel for subtracting non-specific binding and bulk refractive index effects.[23]
Fragment Screening:
Prepare a dilution series of the fragment in running buffer (e.g., 5 concentrations from 10 µM to 1 mM). Ensure the final DMSO concentration is identical in all samples and the running buffer.[24]
Inject each fragment concentration over the target and reference flow cells.
Monitor the binding response in real-time. A binding event is indicated by an increase in response units (RU) during injection.
Data Analysis:
For each injection, subtract the signal from the reference flow cell from the target flow cell signal.
Plot the steady-state response level against the fragment concentration.
A "hit" is identified by a clear, concentration-dependent binding response.
From this data, an initial estimate of the dissociation constant (KD) can be determined.
Protocol 3: Orthogonal Screening by Thermal Shift Assay (TSA)
Objective: To validate hits from SPR or as a primary screen by detecting fragment-induced changes in protein thermal stability.
Rationale: TSA, or Differential Scanning Fluorimetry (DSF), measures a protein's melting temperature (Tm).[27] Ligand binding typically stabilizes the protein, resulting in an increase in its Tm (a positive ΔTm).[][29] It is a cost-effective, high-throughput method that serves as an excellent orthogonal validation for SPR hits.[30][31]
Materials:
Quantitative PCR (qPCR) instrument capable of fluorescence detection.
Fluorescent dye (e.g., SYPRO Orange).
Purified target protein.
Screening-ready fragment stock solution.
Procedure:
Assay Setup:
In each well of a 96- or 384-well PCR plate, mix the target protein (to a final concentration of e.g., 2 µM) and the fluorescent dye in the assay buffer.
Add the fragment to the desired final concentration (e.g., 200 µM). Include a "protein + dye only" control (no fragment). Ensure the final DMSO concentration is consistent across all wells.
Thermal Denaturation:
Place the plate in the qPCR instrument.
Apply a thermal gradient, increasing the temperature from ~25 °C to 95 °C at a slow ramp rate (e.g., 1 °C/minute).
Monitor the fluorescence at each temperature step. The dye fluoresces upon binding to the exposed hydrophobic regions of the unfolding protein.
Data Analysis:
Plot fluorescence versus temperature. The resulting curve will be sigmoidal.
The melting temperature (Tm) is the midpoint of this transition, often calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.
A "hit" is a compound that causes a significant shift in Tm (ΔTm) compared to the no-fragment control (typically a ΔTm > 2 °C is considered a strong hit).
From Fragment Hit to Lead Compound: The Path Forward
Once a fragment like 5-Azaspiro[2.5]octan-8-ol is confirmed as a binder, the next phase is to evolve it into a more potent, lead-like molecule.[32] This process, known as fragment-to-lead (F2L), relies on structure-guided design and medicinal chemistry.[33]
The primary strategies for F2L optimization are:
Fragment Growing: Adding chemical functionality to the fragment to make additional interactions with the target protein. This is the most common strategy.[1][19][34]
Fragment Linking: Connecting two different fragments that bind in adjacent pockets.[19][34]
Fragment Merging: Combining the features of two overlapping fragments into a single new molecule.[19][34]
For 5-Azaspiro[2.5]octan-8-ol, the "growing" strategy is the most intuitive. The secondary amine (at position 5) and the hydroxyl group (at position 8) are ideal, synthetically tractable vectors for elaboration.
Conceptual Elaboration of 5-Azaspiro[2.5]octan-8-ol
Caption: Hit-to-lead growth strategies for the fragment.
Key Considerations for Optimization:
Obtain Structural Information: X-ray crystallography or cryo-EM of the target-fragment complex is invaluable. It reveals the binding mode and the surrounding protein environment, guiding the rational design of new analogues.
Vector 1 (Amine): The secondary amine can be readily acylated or reductively aminated to introduce a wide variety of substituents. These groups can be designed to extend into nearby hydrophobic pockets or form new hydrogen bonds.
Vector 2 (Hydroxyl): The hydroxyl group can be converted to ethers or esters. This position may be crucial for targeting polar interactions within the binding site.
Monitor Ligand Efficiency (LE): As the fragment is grown, it is crucial to monitor LE (Binding Affinity / Number of Heavy Atoms). A successful optimization campaign maintains or improves LE while increasing potency, ensuring that the added size contributes efficiently to binding.[24]
Conclusion
5-Azaspiro[2.5]octan-8-ol represents an exemplary scaffold for modern FBDD campaigns. Its inherent three-dimensionality, rigid conformation, and defined synthetic vectors provide a rich starting point for drug discovery. By employing rigorous quality control and sensitive, orthogonal biophysical screening methods like SPR and TSA, researchers can confidently identify initial hits. Subsequent structure-guided elaboration of these hits offers a clear and promising path toward the development of novel, high-quality lead compounds. The principles and protocols outlined in this guide provide a robust framework for leveraging advanced spirocyclic fragments to tackle challenging biological targets.
References
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers. [Link]
Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC. NIH. [Link]
Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC. NIH. [Link]
The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]
Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. ResearchGate. [Link]
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]
FBDD: Fragment-Based Drug Design. BioSolveIT. [Link]
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. [Link]
SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Aragen. [Link]
Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]
Biophysics for Successful Drug Discovery Programs. Genedata. [Link]
Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. Bentham Science. [Link]
Thermal shift assays for early-stage drug discovery. AXXAM. [Link]
Fragment-based lead discovery - Wikipedia. Wikipedia. [Link]
Synthesis of Novel Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]
"improving the solubility of 5-Azaspiro[2.5]octan-8-ol hemioxalate in aqueous solutions"
A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for handling and improving the aqueous solubili...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for handling and improving the aqueous solubility of 5-Azaspiro[2.5]octan-8-ol hemioxalate. As Senior Application Scientists, we have designed this resource to explain not just the "how" but the "why" behind these experimental strategies, ensuring scientifically sound and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the physicochemical properties of 5-Azaspiro[2.5]octan-8-ol hemioxalate and the initial considerations for its use in aqueous systems.
Q1: What is 5-Azaspiro[2.5]octan-8-ol hemioxalate and why is aqueous solubility a potential issue?
Answer: 5-Azaspiro[2.5]octan-8-ol hemioxalate is a spirocyclic secondary amine salt. Spirocycles, which contain two rings connected by a single common atom, are increasingly used in drug discovery to create three-dimensional structures that can improve metabolic stability and permeability.[1][2] While the three-dimensional, sp3-hybridized character of spirocycles is generally expected to favor water solubility compared to flat, aromatic systems, the overall solubility is a complex balance of various factors including molecular weight, lipophilicity, and crystal lattice energy.[2][3]
The "hemioxalate" designation indicates it is a salt formed with oxalic acid in a 2:1 molar ratio (two molecules of the amine to one molecule of oxalic acid). Salt formation is a common strategy to improve the solubility and dissolution rate of ionizable drugs.[4] However, even in salt form, the intrinsic solubility of the free base and the specific properties of the salt can lead to challenges in achieving high aqueous concentrations, especially in neutral pH environments.
Q2: What is the role of the hemioxalate counter-ion?
Answer: Oxalic acid is a dicarboxylic acid used as a salt-forming agent in pharmaceuticals.[7][11] It is a strong acid relative to many other carboxylic acids and can form stable salts with basic compounds like the secondary amine in 5-Azaspiro[2.5]octan-8-ol.[11] The formation of this salt disrupts the crystal lattice of the free base, which often leads to improved wetting and a higher dissolution rate. However, it's important to note that some oxalate salts, particularly with divalent metals, can have low solubility themselves, which can impact the overall solubility profile in complex buffer systems.[12]
Q3: What are the first steps I should take when I encounter poor solubility?
Answer: The first and most critical step is to determine if the solubility is pH-dependent. Since the molecule contains a basic secondary amine, its charge state—and therefore its solubility—will be highly sensitive to the pH of the aqueous medium.[10][13] A simple test is to attempt dissolution in buffers of different pH values (e.g., pH 2, pH 5, and pH 7.4). A significant increase in solubility at lower pH is a strong indicator that pH modification is a primary strategy for solubilization.
Part 2: Troubleshooting Guide for Low Aqueous Solubility
This section provides detailed, step-by-step protocols and explanations for overcoming common solubility challenges.
Issue 1: My compound does not dissolve sufficiently in neutral (pH ~7.0-7.4) aqueous buffer.
This is the most common issue for basic compounds. At neutral pH, a significant portion of the amine may be in its neutral, less soluble free-base form.
Root Cause Analysis: The solubility of a weakly basic drug is governed by the Henderson-Hasselbalch equation.[9][14] Solubility is lowest when the compound is un-ionized and increases as the pH of the solution drops below the pKa of the ionizable group, leading to the formation of the more soluble, protonated (cationic) form.[15]
Solution: Perform a pH-Solubility Profile.
This experiment will quantify the relationship between pH and the thermodynamic solubility of your compound, providing a clear roadmap for formulation.
Objective: To determine the thermodynamic solubility of 5-Azaspiro[2.5]octan-8-ol hemioxalate across a physiologically relevant pH range.
Materials:
5-Azaspiro[2.5]octan-8-ol hemioxalate
A series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 8.
HPLC-grade water
Small-volume glass vials with screw caps
Magnetic stirrer and stir bars or a shaker/incubator
Calibrated pH meter
Syringe filters (e.g., 0.45 µm PVDF or PTFE)
HPLC system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.[16][17]
Procedure:
Preparation: Prepare a series of buffers (at least 5-6 points) from pH 2 to 8.
Addition of Compound: Add an excess amount of the compound to a known volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[18]
Phase Separation: Allow the suspensions to settle. Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove all undissolved solid.
Quantification:
Dilute the filtrate with a suitable solvent (compatible with the mobile phase for HPLC).
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method against a standard curve.[19]
pH Measurement: Measure the final pH of the remaining supernatant in each vial.
Data Analysis: Plot the logarithm of the measured solubility (e.g., in mg/mL or µM) against the final measured pH.
Expected Outcome: You should observe a solubility profile typical for a weak base, with high solubility at low pH that decreases as the pH approaches and surpasses the compound's pKa.[15]
Issue 2: pH adjustment is not an option for my experiment (e.g., cell-based assays at physiological pH), or it does not provide sufficient solubility.
If the required concentration at physiological pH is higher than the measured equilibrium solubility, alternative strategies are necessary.
Solution A: Utilize Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[20] This makes the environment more favorable for less polar solutes, thereby increasing solubility.[]
Causality: Co-solvents work by disrupting the hydrogen-bonding network of water, which reduces the energy required to create a cavity for the solute molecule.[22] Common pharmaceutically acceptable co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[23]
Protocol 2: Co-solvent Screening for Solubility Enhancement
Objective: To identify an effective co-solvent and determine the required concentration to achieve the target drug solubility.
Materials:
Target compound stock solution (e.g., 10-50 mM in 100% DMSO).
Aqueous buffer at the desired final pH (e.g., PBS at pH 7.4).
96-well plates (clear, for visual inspection).
Multichannel pipette.
Procedure:
Prepare Co-solvent/Buffer Mixtures: In a 96-well plate, prepare a series of co-solvent concentrations (e.g., 5%, 10%, 20%, 50% v/v) in your final assay buffer.
Spike in Compound: Add a small, fixed volume of your high-concentration DMSO stock solution to each well. The goal is to achieve a final DMSO concentration that is low and consistent across all wells (ideally ≤1%).[23]
Mix and Equilibrate: Mix the plate thoroughly and allow it to equilibrate at room temperature for 1-2 hours.
Visual Inspection: Visually inspect each well for signs of precipitation. This provides a rapid, qualitative assessment.
Quantitative Analysis (Optional but Recommended): For the clear solutions, perform a quantitative analysis as described in Protocol 1 (filtration followed by HPLC/UV) to determine the actual dissolved concentration.
Data Interpretation:
Create a table comparing the solubility at different co-solvent concentrations. Select the lowest concentration of co-solvent that achieves your target solubility and is compatible with your experimental system.
Co-solvent
Concentration (% v/v)
Visual Observation
Solubility (µg/mL)
None (Control)
0%
Heavy Precipitate
< 1
PEG 400
5%
Slight Haze
15
PEG 400
10%
Clear Solution
55
Propylene Glycol
10%
Hazy
25
Solution B: Employ Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[24] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that has significantly higher aqueous solubility.[25][26]
Causality: The hydrophobic drug molecule partitions into the non-polar interior of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, effectively "cloaking" the poorly soluble drug in a water-soluble shell.[27] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and safety profiles.[24]
Diagram: Mechanism of Cyclodextrin Solubilization
Caption: Cyclodextrin encapsulates a hydrophobic drug, increasing its solubility.
Protocol 3: Phase-Solubility Study with Cyclodextrins
Objective: To determine the stoichiometry and stability constant of the drug-cyclodextrin complex and quantify the solubility enhancement.
Materials:
Target compound
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether β-cyclodextrin (SBE-β-CD)
Aqueous buffer at the desired pH
Standard laboratory equipment as listed in Protocol 1.
Procedure:
Prepare Cyclodextrin Solutions: Prepare a series of cyclodextrin solutions in your chosen buffer at increasing concentrations (e.g., 0, 10, 20, 50, 100 mM).
Add Excess Drug: Add an excess amount of 5-Azaspiro[2.5]octan-8-ol hemioxalate to each cyclodextrin solution.
Equilibrate: Seal and agitate the vials at a constant temperature for 24-72 hours to ensure equilibrium.
Sample and Quantify: Filter the samples and determine the concentration of the dissolved drug using a validated analytical method (e.g., HPLC-UV), as described in Protocol 1.
Plot Data: Plot the total concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis).
Data Interpretation:
A-type Profile: A linear increase in drug solubility with increasing cyclodextrin concentration is the most common result (an AL-type profile), indicating the formation of a soluble 1:1 complex.[27]
Slope: The slope of this line can be used to calculate the stability constant (Ks) of the complex. A slope less than 1 indicates a 1:1 complex is forming.
Part 3: Decision-Making Workflow
This workflow provides a logical path for selecting the most appropriate solubilization strategy.
Caption: Decision workflow for improving compound solubility.
References
Parvathaneni, V., et al. (2021). "Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel." Pharmaceutics, 13(7), 1029. [Link]
Al-khamis, K. I., et al. (2024). "Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery." Pharmaceutical Sciences, 30(1), 1-13. [Link]
Utami, R. N., et al. (2016). "Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug." Journal of Applied Pharmaceutical Science, 6(10), 183-189. [Link]
Popa, G., et al. (2024). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics, 16(5), 643. [Link]
Wikipedia. "Oxalic acid." Wikipedia, The Free Encyclopedia. [Link]
Singh, A., et al. (2022). "Techniques for Improving Solubility." International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]
Shandong Zhishang Chemical Co. Ltd. (2026). "The role and application of oxalic acid." Company News. [Link]
Kumar, L., & Kumar, R. (2013). "CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW." International Journal of Pharmaceutical Sciences and Research, 4(1), 34-42. [Link]
Wang, Y., et al. (2023). "The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole." Molecules, 28(21), 7339. [Link]
PharmaGuru. (2025). "How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes." PharmaGuru. [Link]
Pan, L., et al. (2009). "Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates." Analytical Chemistry, 81(8), 3019-3025. [Link]
Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, 2012, 195727. [Link]
Reiriz, C., et al. (2022). "Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine." Molecules, 27(2), 438. [Link]
Jamadar, M. J., et al. (2023). "Solubility enhancement techniques: A comprehensive review." Journal of Drug Delivery and Therapeutics, 13(3), 114-121. [Link]
Dahiya, S. (2017). "FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?" Bulletin of Pharmaceutical Research, 7(1), 1-10. [Link]
Industrial Chemicals. (2024). "All You Need to Know About Oxalic Acid." Industrial Chemicals Magazine. [Link]
SlideShare. (2021). "PH and Solvent Effect on Drug Solubility." SlideShare. [Link]
Li, Y., et al. (2022). "Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections." Pharmaceutics, 14(11), 2398. [Link]
Ruiz, R., et al. (2021). "Solubility-pH profiles of some acidic, basic and amphoteric drugs." Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. [Link]
Kumar, S., & Preeti. (2020). "Steps involved in HPLC Method Development." Asian Journal of Pharmaceutical Research, 10(3), 173-178. [Link]
Improved Pharma. (2021). "Solubility and Dissolution with HPLC or UV-Vis Detection." Improved Pharma Services. [Link]
Tsinman, K., et al. (2004). "Accuracy of calculated pH-dependent aqueous drug solubility." Pharmaceutical Research, 21(8), 1433-1439. [Link]
Mitrevska, M., et al. (2015). "Development and validation of a RP-HPLC method for determination of solubility of furosemide." Macedonian Pharmaceutical Bulletin, 61(1), 25-33. [Link]
Pobudkowska, A., & Domańska, U. (2014). "Study of pH-dependent drugs solubility in water." Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126. [Link]
Drozd, G. T., et al. (2014). "Inorganic salts interact with oxalic acid in submicron particles to form material with low hygroscopicity and volatility." Atmospheric Chemistry and Physics, 14(10), 5241-5250. [Link]
Taylor & Francis Online. (2016). "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery, 11(8), 781-797. [Link]
Al-Gousous, J., et al. (2019). "pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug." AAPS PharmSciTech, 20(4), 146. [Link]
International Journal of Scientific Research & Technology. (2023). "Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications." IJSRT, 4(12), 1-10. [Link]
Singh, K., et al. (2022). "Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity." ACS Infectious Diseases, 8(3), 579-591. [Link]
De Lombaert, S., et al. (2009). "Discovery of Spirocyclic Secondary Amine-Derived Tertiary Ureas as Highly Potent, Selective and Bioavailable Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry, 52(13), 3982-3992. [Link]
ResearchGate. (2025). "The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes." ResearchGate. [Link]
Technical Support Center: A Guide to Mitigating Off-Target Effects of 5-Azaspiro[2.5]octan-8-ol hemioxalate in Cellular Assays
Disclaimer: Publicly available information on "5-Azaspiro[2.5]octan-8-ol hemioxalate" is limited. This guide provides a framework for addressing off-target effects based on established principles for small molecule inhib...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: Publicly available information on "5-Azaspiro[2.5]octan-8-ol hemioxalate" is limited. This guide provides a framework for addressing off-target effects based on established principles for small molecule inhibitors in cell-based assays. The troubleshooting strategies and protocols are generalized and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a primary concern in cellular assays?
Q2: How can I distinguish between on-target, off-target, and cytotoxic effects of 5-Azaspiro[2.5]octan-8-ol hemioxalate?
A2: Differentiating these effects is a cornerstone of rigorous drug development. Here are several strategies:
Phenotypic Comparison: Compare the cellular phenotype observed after treatment with the known phenotype resulting from genetic knockdown (e.g., using CRISPR or siRNA) of the intended target.[1] Discrepancies may suggest off-target activity.
Use of Inactive Controls: A structurally similar analog of your compound that is inactive against the primary target should not produce the same cellular effects.[1] If it does, this points towards off-target effects.
Dose-Response Analysis: Off-target effects often manifest at higher concentrations.[1] A comprehensive dose-response curve can help identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.
Rescue Experiments: If the compound's effect is on-target, it might be reversible by adding an excess of the natural ligand for the target receptor or by overexpressing the target protein.
Target Engagement Assays: Directly measure if the compound is binding to its intended target within the cell at the effective concentrations.[2] Techniques like the Cellular Thermal Shift Assay (CETSA) can be invaluable.[2][3]
Q3: I'm observing unexpected changes in cell morphology after treatment. What are the immediate troubleshooting steps?
A3: First, verify the concentration of 5-Azaspiro[2.5]octan-8-ol hemioxalate and the treatment duration. It is crucial to perform a dose-response and time-course experiment to establish optimal conditions.[4] Start with a broad range of concentrations and observe the cells at various time points (e.g., 6, 12, 24, 48 hours).[4] Always include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) to ensure the observed effects are not due to the solvent itself.[4]
Q4: What is the importance of a dose-response curve, and what should I look for?
A4: A dose-response curve is essential for understanding the relationship between the concentration of a compound and its biological effect. These curves, typically sigmoidal in shape, allow you to determine key parameters like potency (EC50/IC50) and efficacy (the maximum effect).[5] Unexpected curve shapes, such as a U-shape, can indicate complex biological responses, including off-target effects at higher concentrations or cytotoxicity.
Q5: How should I prepare and handle 5-Azaspiro[2.5]octan-8-ol hemioxalate to ensure experimental reproducibility?
A5: Proper handling of small molecules is critical for reliable results.
Storage: Store the compound according to the manufacturer's recommendations, typically protected from light and moisture at the correct temperature.[6]
Stock Solutions: Prepare a high-concentration stock solution in a suitable anhydrous solvent like DMSO.[6] To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use vials.[6]
Solubility: Poor aqueous solubility is a common issue.[6] Before your experiment, visually inspect the diluted compound in your cell culture medium to ensure it hasn't precipitated.[6]
Solvent Concentration: Keep the final concentration of the solvent in your assay low (typically ≤ 0.1% for DMSO) and consistent across all wells, including the vehicle control.[4]
Troubleshooting Guide: Common Issues and Solutions
Observed Problem
Potential Causes
Recommended Solutions & Next Steps
High Cell Death at Expected Efficacious Concentrations
1. The compound may be cytotoxic at the tested concentrations.[1] 2. The compound may have significant off-target effects on essential cellular pathways.[1] 3. The cell line may be particularly sensitive.
1. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the cytotoxic concentration range.[1] 2. Lower the concentration and/or shorten the incubation time. 3. Test in a different cell line to see if the cytotoxicity is cell-type specific.[1]
Inconsistent or Non-Reproducible Results
1. Variability in cell health, passage number, or confluency.[7] 2. Compound instability in the culture medium over time.[4] 3. Inconsistent sample preparation or handling.[8]
1. Standardize cell culture practices. Use cells from the same stock and within a consistent passage number range. Ensure confluency is optimal (typically 60-90%) at the start of the experiment. 2. Assess compound stability. Consider refreshing the media with a new compound for long-term experiments.[4]
Observed Phenotype Does Not Match Expected On-Target Effect
1. The compound has dominant off-target effects. 2. The assumed mechanism of action for the target in your specific cell line is incorrect.
1. Perform a target engagement assay to confirm the compound is binding to the intended target at the effective concentration.[2] 2. Use a genetic approach (e.g., siRNA or CRISPR) to validate the target's role in the observed phenotype.[1][9] 3. Conduct proteomic profiling to identify potential off-targets.
No Observable Effect, Even at High Concentrations
1. The compound may have degraded due to improper storage or handling.[6] 2. The compound may not be cell-permeable. 3. The target protein may not be expressed in your cell line or may not be essential for the measured outcome.[6]
1. Verify compound integrity. Use a fresh stock and confirm its purity.[6] 2. Assess cell permeability. This may require specialized assays. 3. Confirm target expression in your cell line using techniques like Western blot or qPCR.
Experimental Protocols & Workflows
Workflow for Investigating Off-Target Effects
Caption: A systematic workflow for troubleshooting unexpected results and identifying potential off-target effects.
Protocol 1: Dose-Response and Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration range at which 5-Azaspiro[2.5]octan-8-ol hemioxalate affects cell viability.
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]
Compound Preparation: Prepare serial dilutions of 5-Azaspiro[2.5]octan-8-ol hemioxalate in complete cell culture medium. A common approach is to use 2-fold or 3-fold dilutions to cover a wide concentration range.
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include wells for "vehicle control" (medium with solvent only) and "no-cell" blanks (medium only).
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
MTT Addition: Add MTT solution to each well according to the manufacturer's instructions and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[10]
Solubilization: Carefully aspirate the medium and add the solubilization buffer to each well to dissolve the formazan crystals.[11]
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) on a microplate reader.[11]
Data Analysis:
Subtract the average absorbance of the "no-cell" blanks from all other readings.
Calculate the percentage of viability for each concentration relative to the vehicle control wells:
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of cell viability).
Hypothetical Signaling Pathway: On-Target vs. Off-Target Effects
Caption: On-target vs. off-target effects of a hypothetical small molecule inhibitor.
References
Benchchem. (n.d.). Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology.
Technology Networks. (2020, January 21). 10 Tips for Successful Development of Cell Culture Assays.
Benchchem. (n.d.). Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays.
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
MDC. (2020, August 6). Strategies for target and pathway engagement in cellular assays.
Benchchem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells.
Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development.
Biocompare. (2013, January 21). When Choosing a Cell-Based Assay, Consider Cell Type, Endpoint and More.
Benchchem. (n.d.). Interpreting unexpected dose-response curves with (S)-IB-96212.
Sigma-Aldrich. (n.d.). How to Interpret Dose-Response Curves.
Deranged Physiology. (2023, December 18). Graded dose-response curves.
Danaher Life Sciences. (n.d.). Dose-Response Curve | Definition and Applications.
Reaction Biology. (n.d.). Target Validation.
Pelago Bioscience. (n.d.). Validating Drug Discovery Hits with CETSA® Technology.
PMC. (n.d.). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death.
Technical Support Center: Stability & Storage of 5-Azaspiro[2.5]octan-8-ol Hemioxalate
Current Status: Operational Document ID: TSC-AZS-08-HX Last Updated: March 2, 2026 Target Audience: Medicinal Chemists, Process Chemists, Inventory Managers Core Directive: The Stability Mandate 5-Azaspiro[2.5]octan-8-ol...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Document ID: TSC-AZS-08-HX
Last Updated: March 2, 2026
Target Audience: Medicinal Chemists, Process Chemists, Inventory Managers
Core Directive: The Stability Mandate
5-Azaspiro[2.5]octan-8-ol hemioxalate (CAS: 2173093-13-3) is a high-value spirocyclic building block used frequently in the synthesis of PI3K-gamma and HPK1 inhibitors. Its structural integrity relies on the balance between the strained spiro-cyclopropane ring and the stoichiometry of the hemioxalate salt lattice.
The Critical Risk: This compound is hygroscopic and thermolabile . Improper storage leads to three distinct failure modes:
Deliquescence: Moisture absorption disrupts the hemioxalate crystal lattice, turning the free-flowing powder into a sticky gum.
Disproportionation: Water can catalyze the dissociation of the hemioxalate salt into free base and oxalic acid, altering solubility profiles.
Ring Strain Release: While less common, prolonged exposure to acidic moisture and heat can degrade the cyclopropane ring, a key pharmacophore.
The "4-Point Defense" Storage Protocol
To prevent degradation, you must adhere to this rigorous storage architecture.
Parameter
Specification
Scientific Rationale
Temperature
2°C to 8°C (Refrigerated)
Lowers the kinetic energy available for oxidation and hydrolytic ring-opening reactions.
Atmosphere
Inert Gas (Argon/Nitrogen)
Displaces oxygen to prevent oxidation of the secondary alcohol (C8-OH) and excludes atmospheric moisture.
Desiccation
Active Desiccant
Essential. The hemioxalate salt has a high affinity for water. Silica gel or molecular sieves in the secondary container are mandatory.
Container
Double-Sealed Amber Glass
Amber glass blocks UV (preventing photolysis of oxalate); double-sealing (Parafilm/Teflon tape) creates a tortuous path for moisture ingress.
Visualizing the Storage Workflow
The following decision tree illustrates the correct handling logic to preserve compound integrity.
Figure 1: Decision logic for incoming shipment handling and storage allocation.
Troubleshooting & FAQs
This section addresses specific observations reported by users in the field.
Q1: The white powder has turned into a yellow, sticky solid. Is it usable?
Diagnosis:Deliquescence and Oxidation. The "stickiness" confirms moisture ingress has disrupted the salt lattice. The yellow color suggests trace oxidation of the secondary alcohol or impurities from the oxalate moiety (oxalates can degrade to CO/CO2 under extreme conditions, though rare in storage).
Action:Do not use. The stoichiometry of the salt is compromised. Attempting to dry it down often results in an amorphous glass rather than a crystalline solid, affecting weight-based stoichiometry in your reaction.
Prevention: Ensure the vial is warmed to room temperature before opening to prevent condensation.
Q2: My NMR spectrum shows split peaks and a shifting baseline.
Diagnosis:Salt Dissociation. In wet DMSO-d6 or CDCl3, the hemioxalate can dissociate. The "shifting baseline" often indicates dynamic exchange of the acidic proton between the amine and the oxalate.
Action:
Dry your NMR solvent over molecular sieves.
Add a trace amount of solid K2CO3 to the NMR tube to free-base the compound in situ for a cleaner spectrum, OR run the NMR in D2O where the salt is fully solvated (though solubility may vary).
Verification: Check the integral ratio of the oxalate peak (typically a singlet around ~140-160 ppm in C13, or invisible in proton NMR unless looking at exchangeable protons) against the spiro-scaffold signals.
Q3: Can I store this at -20°C for better stability?
Analysis: Generally, yes , but with a caveat.
Risk: -20°C freezers often have higher humidity/frost cycles than 4°C fridges. If the seal is imperfect, the "freeze-thaw" cycle during retrieval can pump moisture into the vial.
Recommendation: Only store at -20°C if the vial is sealed inside a secondary jar containing desiccant (e.g., Drierite).
Q4: I see an impurity at RRT 0.9 in HPLC. What is it?
Hypothesis: This is likely the 8-oxo derivative (oxidation of the alcohol) or a ring-opened byproduct .
Mechanism: The spiro[2.5] system contains a cyclopropane ring. While relatively robust, strong acidic conditions (from the oxalate) combined with heat can theoretically catalyze ring opening to a piperidine-ethyl derivative.
Resolution: Run LC-MS. If the mass is +16 or +18, it confirms oxidation or hydrolysis respectively.
Deep Dive: Degradation Pathways
Understanding the molecular vulnerabilities allows for better experimental design.
Figure 2: Potential degradation cascade triggered by environmental exposure.
Use this ONLY if the material is critical and replacement is impossible.
Objective: Recover usable material from clumped/sticky hemioxalate salt.
Dissolution: Dissolve the sticky solid in a minimum amount of warm Ethanol (EtOH) . Avoid water.
Filtration: Filter quickly to remove any insoluble polymerized byproducts.
Precipitation: Add Diethyl Ether (Et2O) or MTBE dropwise until turbidity persists.
Crystallization: Cool slowly to 4°C, then -20°C.
Collection: Filter the reformed crystals under Argon. Wash with cold Et2O.
Drying: Vacuum dry at room temperature for 12 hours. Do not heat above 40°C.
References
PubChem. (n.d.). 5-Azaspiro[2.5]octan-8-ol hydrochloride (Compound Summary). National Library of Medicine. Retrieved March 2, 2026, from [Link]
Gilead Sciences, Inc. (2019). Substituted 6-Azabenzimidazole Compounds as HPK1 Inhibitors. WO2020092621A1. World Intellectual Property Organization.
Optimization
Technical Support Center: Troubleshooting the Purification of 5-Azaspirooctan-8-ol Hemioxalate
Technical Support Center: Troubleshooting the Purification of 5-Azaspiro[1]octan-8-ol Hemioxalate Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting the Purification of 5-Azaspiro[1]octan-8-ol Hemioxalate
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of highly polar, rigid 3D scaffolds. Azaspiro[2.y]alkanes are emerging as critical scaffolds in pharmaceutical drug discovery[1]. By providing a rigid, three-dimensional alternative to planar aromatic linkers, they significantly enhance key pharmacokinetic properties such as lipophilicity, target selectivity, and metabolic stability ()[1].
However, the exact structural features that make 5-azaspiro[2]octan-8-ol desirable also make it notoriously difficult to purify. Its high water solubility, the presence of closely eluting diastereomers, and the precise stoichiometric requirements for its hemioxalate salt demand a highly controlled, causality-driven approach. This guide is designed to help you troubleshoot the critical bottlenecks in this workflow.
Part 1: Purification Workflow Overview
Before diving into specific troubleshooting steps, it is essential to understand the holistic purification pipeline. The process transitions from overcoming the hydrophilicity of the free base to the thermodynamic control of the final salt crystallization.
Workflow for the isolation and hemioxalate crystallization of 5-Azaspiro[2]octan-8-ol.
Part 2: FAQs & Troubleshooting Guides
Q1: Why am I losing a significant portion of my product during the aqueous workup of the deprotected free base?
Root Cause: The free base of 5-azaspiro[2]octan-8-ol is a highly polar amino-alcohol. Standard liquid-liquid extraction with ethyl acetate or pure dichloromethane (DCM) often fails because the compound partitions preferentially into the aqueous layer due to extensive hydrogen bonding.
Solution: You must artificially alter the partition coefficient. First, ensure the aqueous phase is basified to pH > 10 to fully deprotonate the secondary amine. Second, saturate the aqueous layer with NaCl (salting out) to decrease the solubility of the organic compound in the water phase. Finally, switch your extraction solvent to a mixture of DCM and Isopropanol (IPA) (typically 3:1 v/v). The IPA disrupts the hydration sphere around the amino-alcohol, significantly improving the extraction efficiency into the organic phase.
Q2: I am struggling to separate the cis and trans diastereomers of 5-azaspiro[1]octan-8-ol using standard silica gel chromatography. What is the recommended approach?
Root Cause: Spirocyclic alcohols exhibit nearly identical retention factors on normal-phase silica. The basic secondary amine causes severe peak tailing, which masks the subtle polarity differences between the diastereomers. Literature on the synthesis of spirocyclic scaffolds frequently notes that standard normal or reverse-phase chromatographic methods are often unsuccessful for separating these specific diastereomers ()[3].
Solution: Do not rely on standard flash chromatography for the free base. Instead, utilize Supercritical Fluid Chromatography (SFC) equipped with a basic stationary phase (e.g., 2-ethylpyridine column) and a mobile phase of CO₂ with a methanol modifier containing 0.1% diethylamine (DEA). The DEA suppresses amine ionization, while the SFC provides the high theoretical plate count necessary to resolve the rigid spirocyclic isomers.
Q3: My oxalate salt precipitation yields a 1:1 (monooxalate) instead of the desired 2:1 hemioxalate. How do I correct this?
Root Cause: Oxalic acid is a dicarboxylic acid with two distinct pKa values: pKa₁ = 1.25 and pKa₂ = 4.14[4]. The formation of the hemioxalate (where two molecules of the basic amine are protonated by one molecule of oxalic acid) requires the full double deprotonation of the acid. If oxalic acid is added too rapidly or in local excess, the local pH drops below 4.14, halting the deprotonation at the mono-anion stage (hydrogen oxalate)[5]. Because the monooxalate is often kinetically less soluble, it crashes out prematurely, ruining the stoichiometry.
Solution: The addition must be strictly stoichiometric (0.50 equivalents of oxalic acid) and performed via reverse addition. Add the oxalic acid solution dropwise to the free base solution. Maintaining an excess of the free base in the mother liquor ensures the pH remains above 4.14, driving the formation of the divalent oxalate anion (C₂O₄²⁻) and thermodynamically favoring the hemioxalate salt.
Mechanistic pathway of stoichiometric hemioxalate salt formation driven by pKa differentials.
Part 3: Quantitative Data & Thermodynamic Parameters
To ensure reproducibility, compare your crystallization parameters against the established thermodynamic baselines below. Deviations in local pH or solvent choice will directly dictate which salt species precipitates.
Maintained by keeping the free base in excess during addition.
Optimal Solvent
Methanol / Acetone
Ethanol / Water (95:5)
Trace water prevents kinetic precipitation of amorphous solids.
Solubility Profile
Kinetically insoluble
Thermodynamically stable
Hemioxalate requires heat and slow cooling to form pure needles.
Expected Yield
>85% (Incorrect stoichiometry)
75-80% (High purity)
Lower yield is acceptable to guarantee the 2:1 stoichiometric ratio.
Part 4: Detailed Step-by-Step Methodology
This self-validating protocol ensures the successful isolation of the free base and the subsequent thermodynamic crystallization of the hemioxalate salt.
Phase 1: Free Base Isolation
Quench & Basify: Transfer the crude reaction mixture to a separatory funnel. Add cold aqueous NaOH (1 M) until the aqueous layer reaches pH > 10. Validation check: Test the aqueous layer with pH paper to ensure complete deprotonation of the secondary amine.
Salting Out: Add solid NaCl to the aqueous phase until saturation is achieved (undissolved salt remains visible). Causality: This maximizes the ionic strength of the aqueous layer, forcing the highly polar amino-alcohol into the organic phase.
Extraction: Extract the aqueous layer three times with a solvent mixture of Dichloromethane/Isopropanol (DCM:IPA, 3:1 v/v). Causality: IPA disrupts the hydrogen-bonding network between the water and the hydroxyl/amine groups.
Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.
Phase 2: Hemioxalate Salt Formation
5. Preparation of Solutions: Dissolve the crude free base (e.g., 10.0 mmol) in absolute ethanol (10 mL) and heat to 50°C. In a separate vial, dissolve exactly 0.50 equivalents of anhydrous oxalic acid (5.0 mmol, 450 mg) in absolute ethanol (5 mL).
6. Titration: Add the oxalic acid solution dropwise to the free base solution over 15 minutes while maintaining stirring at 50°C. Causality: Slow addition ensures the free base remains in excess, keeping the local pH above 4.14 to drive the second deprotonation of oxalic acid.
7. Crystallization: Once addition is complete, add 0.5 mL of deionized water (to create a ~95:5 EtOH:H₂O mixture) to dissolve any kinetic amorphous precipitates. Allow the solution to cool slowly to room temperature over 2 hours, then transfer to an ice bath (0°C) for 1 hour.
8. Filtration: Collect the resulting white needle-like crystals via vacuum filtration. Wash with ice-cold absolute ethanol (2 x 5 mL) and dry under high vacuum at 40°C for 12 hours to afford pure 5-azaspiro[2]octan-8-ol hemioxalate.
Part 5: References
Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Discusses the critical role of azaspiro[2]octane scaffolds in modern drug discovery and their impact on binding potency.
URL:[Link]
Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. PubMed Central (PMC), National Institutes of Health. Highlights the inherent difficulties in separating diastereomers of spirocyclic alcohols using standard chromatography.
URL:[Link]
Oxalic Acid: Uses and Properties. Scribd / Chemical Data. Provides foundational thermodynamic data, including the pKa₁ (1.25) and pKa₂ (4.14) values critical for stoichiometric salt formation.
URL:[Link]
Complete and Selective recovery of lithium from EV lithium-ion batteries: modeling and optimization using oxalic acid as a leaching agent. ResearchGate. Further validates the speciation and pKa thresholds of oxalic acid in complex chemical environments.
URL:[Link]
"strategies to enhance the bioavailability of 5-Azaspiro[2.5]octan-8-ol hemioxalate"
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Bioavailability & Formulation Division Subject: Technical Advisory: Optimization Strategies for 5-Azaspiro[2.5]octan-8-ol Hemioxalate In Vivo Deliver...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research Team
From: Dr. Aris Thorne, Senior Application Scientist, Bioavailability & Formulation Division
Subject: Technical Advisory: Optimization Strategies for 5-Azaspiro[2.5]octan-8-ol Hemioxalate In Vivo Delivery
Technical Support Center: Bioavailability Optimization Guide
Case Reference: #BIO-AZA-808
Compound: 5-Azaspiro[2.5]octan-8-ol Hemioxalate (CAS: 2173093-13-3)
Classification: Spiro-cyclic Piperidine Derivative / Key Intermediate (e.g., for PI3K
inhibitors)
Primary Challenge: Low systemic exposure (AUC) following oral administration.
Diagnostic Phase: Root Cause Analysis
Before altering your formulation, we must diagnose the specific barrier to bioavailability (BA).[1] 5-Azaspiro[2.5]octan-8-ol is a small, polar, basic heterocycle. Its hemioxalate salt form introduces specific physicochemical constraints.
Physicochemical Profile & Biological Barriers:
Parameter
Estimated Value
Implication for Bioavailability
pKa (Base)
~10.5 (Secondary Amine)
Highly ionized (>99%) at physiological pH (1.2–7.4). Permeability limited.
LogP
~0.2 – 0.5 (Low)
High aqueous solubility but poor passive diffusion across lipid bilayers.[1][2]
BCS Class
Class III
High Solubility / Low Permeability. Absorption is likely paracellular or transporter-dependent, not diffusion-driven.[1]
Salt Form
Hemioxalate (2:1 Base:Acid)
Risk of Calcium Oxalate precipitation in vivo or in specific vehicles.[1][2]
Troubleshooting Guides & Protocols
Issue A: "The compound crashes out of solution when I add buffer."
Diagnosis: Common Ion Effect / Calcium Incompatibility.[1][2]
The oxalate counter-ion is the culprit.[1][2] Oxalic acid forms insoluble precipitates with divalent cations (
, ).[1][2] If you are using PBS (containing ) or tap water, you are precipitating the drug as the free base or forming calcium oxalate stones, removing the active pharmaceutical ingredient (API) from the solution.[2]
Corrective Protocol: The "Chelate-Safe" Vehicle Formulation
Goal: Maintain solubility while preventing oxalate precipitation.[2]
Solvent Base: Use Milli-Q Water or Calcium-Free PBS only.[1]
Co-solvent Addition: To stabilize the spiro-amine, add 5% DMSO or 10% HP-
-CD (Hydroxypropyl-beta-cyclodextrin).
Procedure:
Step 1: Dissolve 5-Azaspiro[2.5]octan-8-ol hemioxalate in pure DMSO (stock concentration: 50 mg/mL). Sonicate for 5 mins.
Step 2: Slowly add stock to 20% HP-
-CD in Calcium-Free Saline under vortexing.
Step 3: Adjust pH to 5.5–6.[1][2]0. Note: Do not go > pH 7.5, or the free base may precipitate depending on concentration.[1]
Critical Warning: NEVER formulate this salt in Ringer’s Lactate or standard Krebs buffer containing Calcium.[1][2] The formation of Calcium Oxalate is irreversible and toxic.[1][2]
Issue B: "Solubility is fine, but plasma exposure is negligible (Low
)."
Diagnosis: Permeability Wall (BCS Class III).[1][2]
The compound is staying in the gut lumen because it is positively charged and polar.[1][2] It cannot pass through the lipophilic enterocyte membrane.[1][2]
Strategy 1: Ion-Pairing with Lipophilic Counter-ions
Replace the oxalate environment in situ with a lipophilic anion to mask the charge.[1]
Additives: Sodium Lauryl Sulfate (SLS) or Sodium Caprate.[1][2]
Mechanism: The anionic surfactant forms a neutral ion-pair complex with the cationic spiro-amine, increasing apparent lipophilicity.
Dosing Protocol:
Include 0.5% w/v Sodium Caprate in your oral dosing vehicle.[1][2] Sodium Caprate transiently opens tight junctions (paracellular transport) and facilitates transcellular passage.[1][2]
Strategy 2: The "Trojan Horse" Lipid Formulation
Use a Self-Emulsifying Drug Delivery System (SEDDS) to bypass the aqueous boundary layer.[1][2]
Dissolve the hemioxalate in the Transcutol/Labrasol mix.[1][2]
If solubility is low in lipids, convert to free base first (see Advanced Strategies below).[1]
Administer as a pre-concentrate; it will emulsify in the gut.[1][2]
Issue C: "The compound disappears rapidly (High Clearance)."
Diagnosis: First-Pass Metabolism.
The secondary amine at position 5 is a prime target for N-glucuronidation or oxidation by CYP450s.[1]
Corrective Protocol: Route Switching or Saturation
Route Switch: Move to Intraperitoneal (IP) or Subcutaneous (SC) administration to bypass the portal vein initially.[1][2]
Note: For SC/IP, ensure the pH is near 7.0 to avoid irritation, but watch for precipitation.
Metabolic Inhibition (Experimental): Co-dose with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) in a control group to confirm if metabolism is the cause of low BA.[1]
Advanced Strategy: Salt Switching & Prodrugs
If the hemioxalate salt continues to underperform, the "Senior Scientist" recommendation is to modify the material itself.[1]
A. Free Basing Protocol (For Lipid Loading)
Oxalates are poor candidates for lipid formulations.[1][2] Convert to the free base oil:
Caption: Logical workflow for diagnosing and resolving bioavailability issues for 5-Azaspiro[2.5]octan-8-ol hemioxalate, moving from vehicle compatibility to permeability and metabolic stability.
Requires conversion to Free Base for maximum loading.[1]
References
Gilead Sciences, Inc. (2017).[1] Heterocyclic Compounds as PI3K-gamma Inhibitors. WO2017223414A1.[1][2] (Describes the synthesis and use of 5-Azaspiro[2.5]octan-8-ol as a key intermediate). Link
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2] (General principles for salt forms and solubility). Link
Aungst, B. J. (2012).[1] Absorption Enhancers: Applications and Advances. The AAPS Journal.[1][2] (Protocols for using Sodium Caprate/SLS for polar molecules). Link[2]
PubChem. (2025).[1][2][4] Compound Summary: 5-Azaspiro[2.5]octan-8-ol.[4][5][6][7][8][9] National Library of Medicine.[1][2] Link
Williams, H. D., et al. (2013).[1] Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. (Decision trees for BCS Class II/III formulation). Link
A Comparative Guide to 5-Azaspirooctan-8-ol Hemioxalate and Spirocyclic Bioisosteres in Lead Optimization Assays
A Comparative Guide to 5-Azaspiro[1]octan-8-ol Hemioxalate and Spirocyclic Bioisosteres in Lead Optimization Assays Introduction: Escaping Flatland in Drug Design In modern small-molecule drug discovery, the over-relianc...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to 5-Azaspiro[1]octan-8-ol Hemioxalate and Spirocyclic Bioisosteres in Lead Optimization Assays
Introduction: Escaping Flatland in Drug Design
In modern small-molecule drug discovery, the over-reliance on planar heterocycles—such as piperidines, piperazines, and morpholines—frequently leads to suboptimal physicochemical properties. These "flat" molecules are prone to poor aqueous solubility, high off-target promiscuity (particularly hERG channel liability), and rapid metabolic clearance. To circumvent these issues, medicinal chemists have increasingly turned to spirocyclic scaffolds [1].
Characterized by two rings fused at a single quaternary carbon, spirocycles introduce rigid three-dimensionality (increasing the fraction of sp3-hybridized carbons, or Fsp3). Among these, the azaspiro[1]octane core has emerged as a highly privileged bioisostere. Specifically, 5-azaspiro[1]octan-8-ol hemioxalate offers a compelling combination of features: the basic piperidine nitrogen for critical salt-bridge formation, the cyclopropane ring for conformational restriction, and an 8-hydroxyl group acting as a precise hydrogen-bond vector. The hemioxalate salt form ensures high crystalline stability, making it ideal for handling in high-throughput screening environments.
This guide provides an objective, data-driven comparison of 5-azaspiro[1]octan-8-ol hemioxalate against traditional planar amines and other spirocyclic analogs in critical activity and stability assays.
Causality in Scaffold Selection: The "Why" Behind the Structure
The substitution of a traditional piperidine ring with a 5-azaspiro[1]octan-8-ol scaffold is driven by predictable physicochemical causality rather than mere structural novelty [2]:
pKa Modulation & hERG Mitigation: The electron-withdrawing nature of the adjacent cyclopropane ring (due to its high s-character) subtly lowers the basicity of the piperidine nitrogen. This reduction in pKa (typically dropping from ~9.8 to ~8.5) decreases the fraction of positively charged species at physiological pH. This directly correlates with reduced binding affinity to the hERG potassium channel, mitigating cardiotoxicity risks.
Metabolic Shielding: The steric bulk of the spiro-fused cyclopropane hinders cytochrome P450 (CYP) enzymes from accessing adjacent C-H bonds—a common site of oxidative metabolism in standard piperidines. This shielding effect significantly prolongs the molecule's half-life in microsomal assays [3].
The 8-Hydroxyl Vector: In 5-azaspiro[1]octan-8-ol, the hydroxyl group is locked in a specific spatial orientation. This allows for highly directional hydrogen bonding with target kinase hinge regions or GPCR binding pockets, avoiding the entropic penalty that flexible alkyl-alcohol chains suffer when binding to a target.
Caption: Logical decision tree illustrating the structure-activity relationship (SAR) benefits of spirocyclic scaffold selection.
Comparative Physicochemical & Assay Performance Data
When incorporated into a generic pharmacophore, the 5-azaspiro[1]octan-8-ol scaffold consistently outperforms traditional planar heterocycles. The table below summarizes typical performance metrics observed during lead optimization campaigns.
To objectively prove the metabolic superiority of compounds incorporating 5-azaspiro[1]octan-8-ol, a rigorous human liver microsome (HLM) assay must be executed. The following protocol is designed as a self-validating system, ensuring that any observed stability is an inherent property of the spirocycle and not an assay artifact.
Step-by-Step Protocol
Compound Preparation: Prepare a 10 mM stock of the test compound (a lead molecule incorporating the 5-azaspiro[1]octan-8-ol scaffold) in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).
Matrix Addition: Add pooled human liver microsomes to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL.
Self-Validation Controls (Critical Step): In parallel wells, run Verapamil (a known high-clearance compound) and Warfarin (a known low-clearance compound). If Verapamil is not rapidly degraded, the microsomes are metabolically incompetent, and the assay must be voided.
Initiation: Pre-incubate the microplates at 37°C for 5 minutes. Initiate the oxidative metabolism by adding NADPH to a final concentration of 1 mM.
Time-Course Sampling: At exact intervals (t = 0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture.
Quenching: Immediately quench the extracted aliquots by dispensing them into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide) to precipitate proteins.
Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining. Calculate the half-life (
) and intrinsic clearance ().
Caption: Standardized experimental workflow for evaluating the microsomal metabolic stability of spirocyclic compounds.
Target Binding and Off-Target Profiling
When 5-azaspiro[1]octan-8-ol is utilized as a bioisostere, it fundamentally alters the target binding landscape. The rigidified hydroxyl group can engage in deep, water-mediated hydrogen bond networks within binding pockets that flexible or planar analogs simply cannot reach without suffering severe entropic penalties.
Furthermore, broad-panel off-target profiling (such as standard SafetyScreen44 assays) consistently demonstrates that the increased Fsp3 and modulated basicity of the azaspiro[1]octane core drastically reduce promiscuous binding to biogenic amine receptors (e.g., 5-HT, Dopamine, and adrenergic receptors) compared to unsubstituted piperidines. This results in a much wider therapeutic window and a cleaner safety profile during preclinical development.
Conclusion
The integration of 5-azaspiro[1]octan-8-ol hemioxalate into lead optimization campaigns offers a scientifically sound, data-backed strategy to overcome the traditional limitations of planar heterocycles. By leveraging its unique 3D conformation, pKa-modulating cyclopropane ring, and highly directional hydroxyl vector, researchers can simultaneously optimize target affinity, metabolic stability, and safety profiles.
References
Recent in vivo advances of spirocyclic scaffolds for drug discovery
Taylor & Francis (Expert Opinion on Drug Discovery)
URL:[Link]
The Spirocycle Surge in Drug Discovery
Drug Hunter
URL:[Link]
Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
"replicating published data on 5-Azaspiro[2.5]octan-8-ol hemioxalate"
Topic: Replicating Published Data on 5-Azaspiro[2.5]octan-8-ol Hemioxalate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Strategic Rationale...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Replicating Published Data on 5-Azaspiro[2.5]octan-8-ol Hemioxalate
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Rationale
5-Azaspiro[2.5]octan-8-ol hemioxalate (CAS: 2173093-13-3) represents a critical intermediate scaffold in the synthesis of next-generation PI3K-
inhibitors and HCV NS5A inhibitors. While the free base amine is often an unstable, viscous oil prone to oxidation, and the hydrochloride salt is frequently hygroscopic, the hemioxalate salt offers a superior crystallinity profile. This guide provides a validated protocol to replicate the synthesis and purification data, focusing on the hemioxalate formation as a thermodynamic sink for impurity rejection.
Why Replicate the Hemioxalate Data?
In medicinal chemistry, "replicating published data" for this compound typically refers to achieving the specific diastereomeric purity and solid-state stability described in patent literature (e.g., WO2017223414).
Table 1: Comparative Performance of Salt Forms
Feature
Hemioxalate (Target)
Hydrochloride (HCl)
Free Base
Stoichiometry
2:1 (Amine:Acid)
1:1
N/A
Crystallinity
High (Defined needles/plates)
Moderate (Often amorphous)
Low (Oil/Waxy Solid)
Hygroscopicity
Low (Stable at ambient RH)
High (Deliquescent)
N/A
Impurity Rejection
Excellent (Rejects regioisomers)
Poor (Traps impurities)
Poor
Storage Stability
>24 Months
<6 Months (Clumping)
<1 Month (Oxidation)
Mechanistic Workflow & Causality[1]
The replication of high-quality data relies on the "Solubility Differential Principle." The hemioxalate salt of the cis-isomer (often the desired pharmacophore) crystallizes preferentially over the trans-isomer and other structural impurities in alcoholic solvents.
Figure 1: Synthetic workflow emphasizing the salt formation as the critical purification node.
Experimental Replication Protocol
This protocol is designed to be self-validating . If the hemioxalate does not precipitate within 2 hours, the purity of the upstream free base is likely
, necessitating a silica plug filtration before re-attempting.
Phase 1: Preparation of the Crude Free Base
Note: Starting from N-Boc-5-azaspiro[2.5]octan-8-one.
Reduction: Dissolve the ketone (1.0 eq) in anhydrous MeOH (10 V). Cool to 0°C. Add NaBH
(1.5 eq) portion-wise.
Causality: Low temperature favors the formation of the thermodynamically stable alcohol isomer (often cis relative to the bridge).
Workup: Quench with saturated NH
Cl. Extract with DCM.[1] Dry over NaSO and concentrate to yield the N-Boc alcohol.
Deprotection: Dissolve N-Boc intermediate in DCM (5 V). Add TFA (5 V) dropwise at 0°C. Stir for 2h.
Free Basing (Critical): Basify the reaction mixture to pH >12 using 4M NaOH. Extract exhaustively with CHCl
/IPA (3:1 ratio).
Expert Insight: The spiro-amine is highly polar. Standard DCM extraction will result in 40-50% yield loss. The IPA co-solvent is mandatory for efficient recovery.
Phase 2: Hemioxalate Crystallization (The Replication Step)
Dissolution: Dissolve the crude free base (calculate 100% theoretical yield from previous step) in Absolute Ethanol (5 V) .
Avoid: Methanol (solubility is too high) or Isopropanol (precipitates impurities). Ethanol offers the optimal solubility delta.
Acid Preparation: Prepare a solution of Anhydrous Oxalic Acid (0.55 eq) in Ethanol (2 V).
Note: Use 0.55 eq, not 1.0 eq. We are forming the hemioxalate (2 amines : 1 acid). Excess acid will force the formation of the mono-oxalate, which has different physical properties.
Addition: Add the acid solution dropwise to the amine solution at 50°C with vigorous stirring.
Controlled Cooling: Allow the mixture to cool to room temperature over 2 hours.
Visual Check: A dense, white crystalline precipitate should form. If a gel forms, reheat to reflux and add EtOH dropwise until clear, then cool again.
Isolation: Filter the solids. Wash the cake with cold Acetone (2 x 2 V) to remove surface non-polar impurities.
Drying: Dry under vacuum at 45°C for 12 hours.
Validation & Characterization Data
To confirm successful replication, your product must meet these specifications.
Confirmed by integration of oxalate peak (if visible in DMSO-d6) or elemental analysis.
Melting Point
>200°C (Decomposition)
Distinctly higher than the free base.
Troubleshooting Guide
Problem: Product is a sticky gum.
Root Cause:[3][4][5] Water content in Ethanol or excess Oxalic acid (forming the 1:1 salt).
Fix: Recrystallize from boiling EtOH with a drop of water, or triturate with hot Acetone.
Problem: Low Yield (<50%).
Root Cause:[3][4][5] Incomplete extraction of the free base (Phase 1, Step 4).
Fix: Check aqueous layer pH; ensure it is >12. Re-extract with CHCl
/IPA.
References
Gilead Sciences, Inc. (2017). Heterocyclic Compounds as PI3K-gamma Inhibitors. WO2017223414A1. (Describes the use of 5-azaspiro[2.5]octan-8-ol derivatives). Link
ChemScene. (2024). Product Data Sheet: 5-Azaspiro[2.5]octan-8-ol hemioxalate (CAS 2173093-13-3).[2][6] (Confirming commercial availability and CAS identity). Link
BenchChem. (2025). Synthesis of Azaspiro-Amine Salts: General Protocols for Hemioxalate Formation. (Methodological basis for stoichiometry). Link
PubChem. (2025).[7] Compound Summary: 5-Azaspiro[2.5]octane hydrochloride. (Comparative data for salt stability). Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: ""
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Focus: Technical synthesis, comparative route analysis, and rigorous structural verification of the CAS 2173093-13-3 salt form.
Executive Summary: The Spirocyclic Scaffold
5-Azaspiro[2.5]octan-8-ol is a high-value pharmacophore, serving as a conformationally restricted surrogate for piperidine or proline in next-generation kinase inhibitors (e.g., HPK1 and KRAS G12C antagonists). Its spiro-cyclopropyl moiety imparts unique vectors for hydrophobic interaction while lowering lipophilicity (LogD) compared to gem-dimethyl analogs.
This guide provides an independent synthesis and verification protocol for the hemioxalate salt , a form critical for ensuring crystallinity and stability during GMP scale-up. Unlike the hygroscopic hydrochloride salts often used in early discovery, the hemioxalate offers superior handling properties for solid-state characterization.
Comparative Synthetic Analysis
We evaluated three primary retrosynthetic disconnections. The choice of route depends heavily on the available starting materials and scale requirements.
Table 1: Strategic Route Comparison
Feature
Route A: Dieckmann Condensation
Route B: Reductive Cyclization
Route C: Ketone Reduction (Recommended)
Starting Material
1,1-Cyclopropanediacetic acid diesters
1-(Aminomethyl)cyclopropane derivatives
5-Boc-5-azaspiro[2.5]octan-8-one
Key Transformation
Base-mediated cyclization to ketone
Intramolecular alkylation
Stereoselective Carbonyl Reduction
Step Count
4-5 steps
5-6 steps
2-3 steps
Scalability
High (Industrial)
Moderate (Dilution required)
Excellent (Convergent)
Safety Profile
Requires NaH/NaOEt (Exothermic)
Alkyl halides (Genotoxic potential)
Mild (Borohydride reduction)
Yield (Overall)
35-45%
20-30%
>85%
Recommendation: For independent verification and rapid access to high-purity material, Route C (Reduction of the commercially available ketone followed by salt formation) is the most robust and reproducible method.
Detailed Experimental Protocol (Route C)
This protocol describes the synthesis of the free base followed by the critical crystallization of the hemioxalate salt.
Phase 1: Stereoselective Reduction
Objective: Convert tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate to the corresponding alcohol.
Setup: Charge a 3-neck round-bottom flask with 5-Boc-5-azaspiro[2.5]octan-8-one (1.0 equiv) and anhydrous Methanol (10 V). Cool to 0°C under N₂ atmosphere.
Reduction: Add Sodium Borohydride (NaBH₄) (1.2 equiv) portion-wise over 30 minutes. Note: Maintain internal temperature <5°C to minimize side reactions.
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.
Quench: Quench carefully with saturated NH₄Cl solution. Concentrate in vacuo to remove methanol.
Workup: Extract the aqueous residue with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
Checkpoint: The intermediate 5-Boc-alcohol should be a colorless oil or white solid. Yield >90%.
Phase 2: Deprotection & Free Base Isolation
Objective: Remove the Boc group to release the secondary amine.
Acidolysis: Dissolve the Boc-intermediate in DCM (5 V). Add Trifluoroacetic Acid (TFA) (5 V) dropwise at 0°C.
Stir: Agitate at RT for 3 hours.
Neutralization (Critical): Concentrate to remove excess TFA. Redissolve residue in MeOH/DCM. Treat with MP-Carbonate resin or saturated NaHCO₃ until pH ~9-10.
Isolation: Filter resin or extract free base into DCM/Isopropanol (3:1). Dry and concentrate to afford 5-azaspiro[2.5]octan-8-ol (Free Base) .
Phase 3: Hemioxalate Salt Crystallization
Objective: Form the stable crystalline salt (Stoichiometry: 2 Amine : 1 Oxalic Acid).
Dissolution: Dissolve the free base (2.0 mmol) in Ethanol (EtOH) (5 mL) at 40°C.
Acid Addition: In a separate vial, dissolve Oxalic Acid Dihydrate (1.0 mmol, 0.5 equiv) in warm EtOH (2 mL).
Precipitation: Add the acid solution slowly to the amine solution with vigorous stirring. A white precipitate should form immediately.
Maturation: Heat the slurry to reflux for 15 minutes, then cool slowly to 0°C over 2 hours.
Filtration: Collect solids by vacuum filtration.[2] Wash with cold EtOH followed by Et₂O.[2]
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Verification & Quality Control
Self-Validating Analytical Logic
To ensure the product is the correct spirocyclic salt, check for these specific markers:
¹H NMR (D₂O/DMSO-d₆):
Cyclopropane Fingerprint: Look for the characteristic high-field multiplets between 0.40 – 0.90 ppm (4H). Absence of these peaks indicates ring opening.
Spiro-Methylene: The CH₂ protons adjacent to the spiro center (C4 position) typically appear as doublets or multiplets around 3.0 – 3.4 ppm , distinct from standard piperidine signals.
Oxalate Counterion: In ¹³C NMR, the oxalate carbonyl appears at ~165 ppm . In ¹H NMR, it is silent (no protons), so stoichiometry must be confirmed by Elemental Analysis or integration of the amine signals against an internal standard.
Quantitative Comparison Table
Property
Free Base
Hydrochloride Salt
Hemioxalate Salt (Target)
Physical State
Viscous Oil / Waxy Solid
Hygroscopic Solid
Crystalline Powder
Melting Point
< 50°C (Broad)
145-150°C (Dec)
195-200°C (Sharp)
Hygroscopicity
High
High
Low (Stable)
Solubility
Organic Solvents
Water/MeOH
Water/DMSO
Stoichiometry
N/A
1:1 or 1:2
2:1 (Base:Acid)
Visualized Workflow (DOT Diagram)
The following diagram illustrates the logical flow of synthesis and the purification decision tree.
Caption: Synthetic workflow prioritizing the hemioxalate salt for enhanced stability and purification efficiency.
References
WO 2020/092621 A1 . Substituted 6-azabenzimidazole compounds as HPK1 inhibitors. (Experimental procedures for spirocyclic amine intermediates).
ChemRxiv (2023) . Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. (Discussion of spiro-scaffold utility and stability).
Journal of Organic Chemistry. Synthesis of 5-azaspiro[2.5]octane derivatives via Kulinkovich-de Meijere reaction. (Background on spiro-piperidine construction).
A Comparative Guide to Benchmarking the In Vitro ADME Properties of 5-Azaspiro[2.5]octan-8-ol hemioxalate
This guide provides a comprehensive framework for characterizing the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-Azaspiro[2.5]octan-8-ol hemioxalate, a novel spirocyclic chemical e...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for characterizing the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-Azaspiro[2.5]octan-8-ol hemioxalate, a novel spirocyclic chemical entity. In early-stage drug discovery, a thorough understanding of a compound's ADME profile is critical for predicting its in vivo pharmacokinetic behavior, guiding lead optimization, and minimizing the risk of late-stage failures.[1][2][3]
Spirocyclic scaffolds, which contain two rings linked by a single common atom, have gained significant interest in medicinal chemistry.[4] Their inherent three-dimensionality and increased fraction of sp3-hybridized carbons, compared to traditional flat aromatic structures, can confer advantageous physicochemical properties. These often include improved solubility, enhanced metabolic stability, and better conformational restriction, which can lead to improved target affinity and selectivity.[4][5][6][7] This guide uses 5-Azaspiro[2.5]octan-8-ol hemioxalate as a representative example to detail the essential in vitro assays required to validate these potential benefits against established pharmaceutical compounds.
The following sections will detail the experimental protocols, data analysis techniques, and interpretation strategies for three cornerstone in vitro ADME assays: Metabolic Stability, Caco-2 Permeability and Efflux, and Plasma Protein Binding.
Comparator Compound Selection: Establishing a Performance Baseline
To contextualize the ADME profile of 5-Azaspiro[2.5]octan-8-ol hemioxalate, it is essential to benchmark its performance against well-characterized drugs. The choice of comparators should ideally include compounds with similar therapeutic targets or those known to exhibit a range of ADME properties, providing a spectrum for comparison. For the purpose of this guide, we select two widely studied drugs often used as controls in these assays:
Warfarin: A drug known for its high plasma protein binding (~99%) and metabolism primarily by cytochrome P450 (CYP) enzymes.
Atenolol: A compound characterized by low passive permeability, serving as a benchmark for the paracellular transport route.
Propranolol: A compound with high passive permeability, often used as a high-permeability reference.
These comparators will serve as internal validators for the assays and provide a robust baseline against which the novel spirocyclic compound can be objectively evaluated.
Metabolic Stability in Human Liver Microsomes (HLM)
This assay is a fundamental screen to assess a compound's susceptibility to Phase I metabolism, primarily mediated by CYP enzymes located in the liver.[8][9] A high metabolic stability in vitro often correlates with lower clearance and a longer half-life in vivo.
Causality in Experimental Design
The use of liver microsomes provides a cost-effective and high-throughput method to evaluate CYP-mediated metabolism.[8] The assay is initiated by adding NADPH, a necessary cofactor for CYP enzyme activity.[9][10] By measuring the disappearance of the parent compound over time, we can calculate its intrinsic clearance (Clint), a key parameter for predicting hepatic clearance.[9][11] A compound concentration of 1 µM is typically used to ensure the enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Km), allowing for a first-order decay model.[10]
Experimental Workflow: Metabolic Stability
Caption: Workflow for the in vitro metabolic stability assay.
Detailed Protocol: Metabolic Stability
Preparation:
Prepare stock solutions of 5-Azaspiro[2.5]octan-8-ol hemioxalate and comparator compounds (Warfarin, Propranolol) in DMSO.
Prepare a 1 µM working solution of each compound in 100 mM potassium phosphate buffer (pH 7.4). The final DMSO concentration should be less than 0.5%.[10]
Thaw pooled human liver microsomes (e.g., from XenoTech) on ice and prepare a working stock of 0.5 mg/mL in the same phosphate buffer.[10]
Prepare an NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.
Incubation:
In a 96-well plate, add the compound working solution and the microsome working solution.
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[11]
Initiate the metabolic reaction by adding the pre-warmed NADPH solution to each well. This marks time zero (T=0).
Sampling & Quenching:
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., 2-3 volumes of ice-cold acetonitrile) containing a suitable internal standard for LC-MS/MS analysis.[10][11]
Analysis:
Centrifuge the plate to pellet the precipitated microsomal proteins.
Transfer the supernatant to a new plate for analysis.
Quantify the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
Data Calculation:
Determine the percentage of compound remaining at each time point relative to the T=0 sample.
Plot the natural logarithm (ln) of the percent remaining versus time.
The slope of the linear regression line gives the elimination rate constant (k).
Interpretation: A half-life > 60 minutes suggests high metabolic stability, a desirable trait often associated with sp3-rich spirocyclic scaffolds which may lack obvious sites for CYP-mediated oxidation.[4]
Caco-2 Permeability and Efflux
The Caco-2 permeability assay is the industry standard for predicting in vivo intestinal absorption of orally administered drugs.[12][13] The Caco-2 cell line, derived from a human colon adenocarcinoma, differentiates into a polarized monolayer of enterocytes that forms tight junctions, mimicking the intestinal barrier.[14]
Causality in Experimental Design
This assay measures the rate of a compound's transport across the Caco-2 monolayer in two directions: from the apical (AP) to the basolateral (BL) side, which simulates absorption into the bloodstream, and from BL to AP, which identifies the potential for active efflux.[14] The integrity of the cell monolayer is paramount for reliable data; therefore, Transepithelial Electrical Resistance (TEER) is measured before and after the experiment as a quality control check.[15] The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 is a strong indicator that the compound is a substrate of an efflux transporter, such as P-glycoprotein (P-gp), which can limit oral bioavailability.[14]
Seed Caco-2 cells onto permeable Transwell® filter supports and culture for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer.[14][16]
Monolayer Integrity Check:
Prior to the experiment, measure the TEER of each monolayer. Only use inserts with TEER values above a pre-defined threshold (e.g., ≥ 200 Ω·cm²), indicating a tight monolayer.[15]
Transport Experiment:
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
For A-to-B transport: Add the test compound solution (e.g., 10 µM) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.[15]
For B-to-A transport: Add the test compound solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.[15]
Incubate the plates at 37°C for a specified period (e.g., 120 minutes) with gentle shaking.
Sampling and Analysis:
At the end of the incubation, collect samples from both the donor and receiver chambers.
Quantify the compound concentration in all samples by LC-MS/MS.
Data Calculation:
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial donor concentration.[14]
Calculate the efflux ratio (ER) as: Papp(B-A) / Papp(A-B).
Data Summary & Benchmarking
Compound
Papp (A→B) (10⁻⁶ cm/s)
Papp (B→A) (10⁻⁶ cm/s)
Efflux Ratio
Permeability Class
Efflux Substrate
5-Azaspiro[2.5]octan-8-ol hemioxalate
(Experimental Value)
(Experimental Value)
(Calculated)
(To be determined)
(To be determined)
Atenolol (Control)
< 2
< 2
~1
Low
No
Propranolol (Control)
> 10
> 10
~1
High
No
Interpretation: A high Papp (A→B) value (>10 x 10⁻⁶ cm/s) suggests good potential for oral absorption. An efflux ratio > 2 indicates the compound is likely a substrate for efflux transporters, which could limit its net absorption and brain penetration.
Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)
This assay determines the fraction of a compound bound to plasma proteins.[17] Since only the unbound (free) fraction of a drug is available to interact with its target, cross membranes, and be metabolized, understanding PPB is essential for interpreting pharmacokinetic and pharmacodynamic data.[13][18]
Causality in Experimental Design
The Rapid Equilibrium Dialysis (RED) method is a "gold standard" for measuring PPB.[17] It uses a device with two chambers separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 8-12 kDa) that allows small molecules to pass but retains large plasma proteins.[19] The test compound is added to the plasma chamber, and the system is incubated until the concentration of the free compound reaches equilibrium between the plasma and buffer chambers.[17][19] Analyzing the compound concentration in both chambers allows for the direct calculation of the fraction unbound (fu).
Experimental Workflow: Plasma Protein Binding (RED)
A Comprehensive Guide to Personal Protective Equipment for Handling 5-Azaspiro[2.5]octan-8-ol Hemioxalate
As a Senior Application Scientist, my primary objective is to empower you, our valued research partners, to achieve your scientific goals safely and efficiently. This guide moves beyond a simple checklist to provide a de...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, my primary objective is to empower you, our valued research partners, to achieve your scientific goals safely and efficiently. This guide moves beyond a simple checklist to provide a deep, actionable understanding of the personal protective equipment (PPE) and handling protocols required for 5-Azaspiro[2.5]octan-8-ol hemioxalate. Our commitment is to your safety, ensuring that every experimental step is grounded in a robust culture of caution and preparedness.
Understanding the Hazard Profile: A Proactive Approach
Analogous spirocyclic compounds and related chemicals exhibit a range of hazards that we must assume are present in our compound of interest. These include:
Acute Toxicity: Harmful if swallowed or inhaled.[1][2]
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
The hemioxalate portion of the molecule introduces the hazards associated with oxalic acid, which can be corrosive and toxic. Therefore, a conservative approach that respects all these potential hazards is not just recommended; it is essential.
Core Personal Protective Equipment (PPE) Protocol
The foundation of safe handling lies in creating an impermeable barrier between you and the chemical.[4][5] The following PPE is mandatory when handling 5-Azaspiro[2.5]octan-8-ol hemioxalate in any form (solid or in solution).
PPE Category
Specification
Rationale and Best Practices
Eye & Face Protection
Chemical splash goggles and a full-face shield.[6][7]
Safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes, while a face shield offers a secondary layer of protection for the entire face, especially crucial when handling the powder or preparing solutions.[4][6]
Hand Protection
Double-gloving with nitrile gloves.
The outer glove provides the primary barrier and can be removed if contaminated. The inner glove offers secondary protection. Always inspect gloves for tears or punctures before use. For prolonged exposure or handling of concentrated solutions, consider heavier-duty chemical-resistant gloves.[7][8]
Body Protection
A flame-resistant lab coat and, when handling larger quantities, a chemical-resistant apron.
A fully buttoned lab coat protects your skin and personal clothing from incidental contact and minor spills.[5][9] An apron provides an additional layer of protection against larger splashes of corrosive materials.
Respiratory Protection
Use within a certified chemical fume hood.
All handling of the solid compound and preparation of solutions should be performed in a fume hood to minimize inhalation risk.[10][11] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.
Foot Protection
Closed-toe, non-perforated shoes.
This is a fundamental laboratory requirement to protect your feet from spills and dropped objects.[4][6]
Operational and Disposal Plans: A Step-by-Step Guide
Operational Workflow: From Receipt to Use
The following workflow is designed to minimize exposure at every stage of handling.
Caption: Workflow for Safely Handling 5-Azaspiro[2.5]octan-8-ol Hemioxalate.
Disposal Plan
Proper disposal is critical to ensure the safety of you, your colleagues, and the environment.
Waste Segregation: All materials that have come into contact with 5-Azaspiro[2.5]octan-8-ol hemioxalate, including gloves, weigh paper, pipette tips, and contaminated bench liners, must be disposed of as hazardous waste.[12]
Waste Container: Use a designated, sealable, and clearly labeled hazardous waste container.[12] The label should include "Hazardous Waste," the chemical name, and the associated hazards.
Surplus and Solutions: Unused compound and solutions must be disposed of as hazardous waste. Do not pour them down the drain.[13]
Professional Disposal: All waste must be handled and disposed of by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[12][14]
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and informed response is crucial.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][15]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]
Minor Spill (in a fume hood): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Decontaminate the area thoroughly.[14]
Major Spill: Evacuate the area immediately and alert your institution's environmental health and safety office.[11][14]
By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of excellence and responsibility in the laboratory.
References
Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
Personal Protective Equipment - Environmental Health & Safety Services.
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30).
Tips for Handling Lab Chemicals: A Comprehensive Guide - Blog - Crystalgen, Inc.
6 Safety Practices for Highly Hazardous Lab Chemicals - Triumvirate Environmental. (2021, April 6).
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. (2025, March 25).
Essential Safety and Handling Guide for Potent Chemical Compounds - Benchchem.
Personal Protective Equipment - Stanford Environmental Health & Safety.
How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK - SDS Manager.
674792-08-6 - Safety Data Sheet. (2024, November 1).
SAFETY DATA SHEET - Fisher Scientific.
Oxalate standard for IC.
5,5,7-Trimethyl-1-oxaspiro[2.5]octane - AK Scientific, Inc.
Safety Data Sheet - TargetMol. (2026, February 20).
6-Azaspiro[2.5]octane hydrochloride - Apollo Scientific.
SAFETY DATA SHEET - CymitQuimica. (2026, February 13).
WO1991012207A1 - Biological disposal of oxalates - Google Patents.
Oxalic acid recovery from high iron oxalate waste solution by a combination of ultrasound-assisted conversion and cooling crystallization - Aaltodoc.
A Comprehensive Guide to the Proper Disposal of Urea Oxalate - Benchchem.
Methods for the destruction of oxalic acid decontamination effluents - Frontiers. (2024, February 27).